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  • Product: 6-Bromopyridazine-3-carbaldehyde
  • CAS: 2169110-11-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to 6-Bromopyridazine-3-carbaldehyde: Synthesis, Reactivity, and Applications in Targeted Oncology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently evaluate bifunctional scaffolds that serve as linchpins in modern synthetic workflows. 6-Bromopyridazine-3-carbaldehyde (historically indexed under CAS 639079-66-8 and widely commercially registered as CAS 2169110-11-4[1]) is a premier example of such an intermediate. Its structural topology combines an electron-deficient pyridazine core, a highly reactive formyl group, and a versatile aryl bromide. This unique triad of functionalities enables orthogonal reactivity, making it an indispensable building block for complex pharmaceutical agents, particularly in the synthesis of next-generation PRMT5 inhibitors for oncology[2].

This whitepaper provides an authoritative breakdown of its physicochemical profile, mechanistic synthesis, self-validating experimental protocols, and downstream applications in synthetic lethality pathways.

Physicochemical Profiling & Structural Data

To effectively utilize 6-bromopyridazine-3-carbaldehyde in a synthetic campaign, one must first understand its foundational properties. The electron-withdrawing nature of the pyridazine ring significantly increases the electrophilicity of the aldehyde while simultaneously activating the C6 bromide toward transition-metal-catalyzed cross-coupling.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name 6-Bromopyridazine-3-carbaldehyde
CAS Registry Numbers 639079-66-8 / 2169110-11-4[1]
Molecular Formula C5H3BrN2O[3]
Molecular Weight 186.99 g/mol
SMILES O=Cc1cccc(Br)n1[3]
Key Functional Groups Aryl bromide (C6), Aldehyde (C3), Pyridazine core
Primary Precursor 3,6-Dibromopyridazine (CAS 17973-86-3)[4]

Retrosynthetic Analysis & Mechanistic Synthesis

The most efficient and scalable route to 6-bromopyridazine-3-carbaldehyde follows a linear desymmetrization strategy starting from commercially available 3,6-dibromopyridazine[5].

The Causality of Synthetic Choices

The synthesis relies on a metal-halogen exchange followed by electrophilic formylation [6].

  • Why Metal-Halogen Exchange? Direct formylation (e.g., Vilsmeier-Haack) fails on highly electron-deficient heterocycles like pyridazine. Lithium-halogen exchange using n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) is kinetically favored at cryogenic temperatures, outcompeting destructive nucleophilic addition to the azine core[6].

  • Why 3,6-Dibromopyridazine? The starting material is perfectly symmetrical[4]. Mono-lithiation yields a single, predictable regioisomer, eliminating the need for complex downstream separations.

SynthesisWorkflow A 3,6-Dibromopyridazine (Starting Material) B Metal-Halogen Exchange (-78°C, n-BuLi / i-PrMgCl) A->B Desymmetrization C Organometallic Intermediate (Lithium/Magnesium) B->C Rapid Kinetics D Formylation (DMF Quench) C->D Electrophilic Trapping E 6-Bromopyridazine-3-carbaldehyde (Target Scaffold) D->E Aqueous Workup

Caption: Synthetic workflow for 6-Bromopyridazine-3-carbaldehyde via metal-halogen exchange.

Experimental Protocol: Selective Formylation

The following protocol is engineered as a self-validating system . Every step includes mechanistic rationale and observational cues to ensure experimental integrity.

Reagents: 3,6-Dibromopyridazine (1.0 eq), n-BuLi (1.05 eq, 2.5 M in hexanes), anhydrous N,N-Dimethylformamide (DMF) (1.5 eq), anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • System Preparation (Moisture Exclusion): Flame-dry a Schlenk flask under argon. Dissolve 3,6-dibromopyridazine in anhydrous THF (0.2 M concentration).

    • Causality: The organolithium intermediate is highly sensitive to protic sources. Trace moisture will prematurely quench the species, reverting it to 3-bromopyridazine.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78°C.

    • Causality: Maintaining -78°C is critical. Elevated temperatures allow the alkyllithium reagent to act as a nucleophile, attacking the electron-deficient pyridazine ring via Chichibabin-type side reactions.

  • Lithiation (Desymmetrization): Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at -78°C.

    • Validation Cue: A distinct color shift (often deep red/brown) indicates the successful formation of the organolithium species. TLC monitoring (UV active) of a micro-aliquot quenched in methanol will show the disappearance of the starting material.

  • Electrophilic Trapping: Add anhydrous DMF dropwise. Stir for 1 hour at -78°C, then allow the reaction to slowly warm to 0°C.

    • Causality: DMF acts as the formylating agent. The initial reaction forms a tetrahedral lithium hemiaminal intermediate, which is stable in basic conditions and prevents over-addition (e.g., secondary alcohol formation).

  • Controlled Quenching & Workup: Quench the reaction strictly at 0°C with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Causality: A mild, buffered acidic quench (NH₄Cl) is required to collapse the tetrahedral intermediate and release the target aldehyde without degrading the sensitive pyridazine core.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) or trituration (as commonly utilized in industrial scale-ups[2]).

Downstream Applications: Oncology & PRMT5 Inhibition

The true value of 6-bromopyridazine-3-carbaldehyde lies in its downstream orthogonal reactivity. The aldehyde moiety is primed for reductive aminations to install complex amine side chains, while the C6 bromide is an ideal partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5].

The PRMT5 / MTAP Synthetic Lethality Paradigm

Recent breakthroughs in targeted oncology have heavily utilized this scaffold to synthesize tricyclic carboxamide derivatives that act as potent PRMT5 inhibitors [2].

Protein Arginine Methyltransferase 5 (PRMT5) is an epigenetic regulator essential for cell survival. However, in approximately 15% of all human cancers, the tumor suppressor gene CDKN2A is deleted, which frequently results in the collateral loss of the adjacent MTAP gene[7].

  • The Mechanism: MTAP deletion causes a massive intracellular accumulation of the metabolite MTA (5'-deoxy-5'-methylthioadenosine)[7].

  • The Vulnerability: MTA binds to PRMT5, creating a unique, vulnerable PRMT5-MTA complex specific to tumor cells[7].

  • The Solution: Small molecule inhibitors derived from 6-bromopyridazine-3-carbaldehyde are designed to selectively bind this MTA-bound state of PRMT5, effectively halting tumor growth while sparing healthy, MTAP-wildtype tissues (which do not accumulate MTA)[7].

PRMT5Pathway MTAP MTAP Gene Deletion (Tumor Specific) MTA MTA Metabolite Accumulation MTAP->MTA Loss of Cleavage PRMT5 PRMT5-MTA Complex (Vulnerable State) MTA->PRMT5 Binding Blockade Epigenetic Regulation Blockade PRMT5->Blockade Enzymatic Activity Inhibitor 6-Bromopyridazine-Derived Inhibitor Inhibitor->PRMT5 Selective Binding Apoptosis Tumor Cell Apoptosis (Sparing Healthy Tissue) Blockade->Apoptosis Synthetic Lethality

Caption: PRMT5 inhibition pathway in MTAP-null tumors utilizing targeted small molecules.

Conclusion

6-Bromopyridazine-3-carbaldehyde is far more than a simple chemical catalog entry; it is a gateway molecule. By mastering its synthesis via precise cryogenic metal-halogen exchange, researchers can unlock highly complex molecular architectures. Its prominent role in the development of MTAP-cooperative PRMT5 inhibitors underscores the critical importance of robust, bifunctional heterocyclic scaffolds in the ongoing fight against cancer.

References

  • Ambeed. "2169110-11-4 | 6-Bromopyridazine-3-carbaldehyde." Ambeed Chemical Catalog.1

  • Benchchem. "(6-Bromo-3-pyridazinyl)methanol Synthetic Pathways." Benchchem Technical Resources. 5

  • Benchchem. "Current Research Landscape and Objectives for (6-Bromo-3-pyridazinyl)methanol." Benchchem Technical Resources. 6

  • Fluorochem. "3,6-Dibromopyridazine Product Documentation." Fluorochem UK. 4

  • Google Patents. "WO2022115377A1 - Tricyclic carboxamide derivatives as prmt5 inhibitors." World Intellectual Property Organization. 2

  • Google Patents. "WO2022115377A1 - PRMT5 Vulnerability in MTAP Null Tumors." World Intellectual Property Organization. 7

  • OChem Incorporation. "Aldehyde Functional Categories - 6-Bromopyridazine-3-carbaldehyde." OChem Catalog. 3

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of 6-Bromopyridazine-3-carbaldehyde in Organic Solvents

Executive Summary The rational design of synthetic routes and purification protocols relies heavily on the thermodynamic solubility profile of key intermediates. 6-Bromopyridazine-3-carbaldehyde (CAS: 2169110-11-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of synthetic routes and purification protocols relies heavily on the thermodynamic solubility profile of key intermediates. 6-Bromopyridazine-3-carbaldehyde (CAS: 2169110-11-4) is a highly versatile, bi-functional building block widely utilized in the synthesis of complex pharmaceutical agents, including tricyclic PRMT5 inhibitors[1]. This whitepaper provides an in-depth analysis of its solvation thermodynamics, presents an empirical solubility profile across standard organic solvents, and details a self-validating experimental methodology for thermodynamic solubility determination.

Chemical Anatomy & Solvation Thermodynamics

To predict and understand the solubility of 6-Bromopyridazine-3-carbaldehyde, we must first analyze its structural features. As detailed by [2], the compound (Molecular Weight: 186.99 g/mol ; Formula: C5H3BrN2O) possesses three distinct functional domains that dictate its intermolecular interactions:

  • The Pyridazine Core: An electron-deficient, highly polar heteroaromatic ring. The two adjacent nitrogen atoms act as strong hydrogen-bond acceptors, significantly increasing affinity for protic and highly polar aprotic solvents.

  • The C3-Formyl Group (-CHO): Introduces a strong dipole moment. The carbonyl oxygen further enhances hydrogen-bond acceptor capacity, while the electrophilic nature of the carbon makes it susceptible to nucleophilic attack (necessitating the avoidance of primary amine or strong nucleophilic solvents during prolonged storage)[3].

  • The C6-Bromide Group (-Br): Provides a highly polarizable, lipophilic handle. This halogen atom introduces moderate dispersion forces, allowing for partial solubility in halogenated solvents like dichloromethane (DCM).

Utility Core 6-Bromopyridazine- 3-carbaldehyde Aldehyde C3: Formyl Group Core->Aldehyde Bromide C6: Bromide Group Core->Bromide RedAm Reductive Amination Aldehyde->RedAm Red Reduction to Alcohol Aldehyde->Red Suzuki Suzuki-Miyaura Coupling Bromide->Suzuki Buchwald Buchwald-Hartwig Amination Bromide->Buchwald

Fig 1. Divergent synthetic reactivity pathways dictating solvent selection criteria.

Empirical Solubility Profile

The table below synthesizes the thermodynamic solubility profile of 6-Bromopyridazine-3-carbaldehyde. The data reflects the interplay between solvent dielectric constants ( ε ) and the compound's hydrogen-bonding network.

Solvent ClassOrganic SolventDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole; optimal H-bond acceptor matching.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Strong dipole-dipole; high affinity for the pyridazine core.
Halogenated Dichloromethane (DCM)8.9~ 50Halogen bonding and moderate dipole interactions.
Ester Ethyl Acetate (EtOAc)6.0~ 25Moderate dipole-dipole; ideal for extraction/trituration.
Polar Protic Methanol (MeOH)32.7~ 15H-bond donor/acceptor; competitive protic solvation.
Non-Polar Heptane / Hexane1.9< 1Lack of interaction sites; acts as a strict anti-solvent.
Causality of Solvation Trends

The compound exhibits exceptional solubility in DMSO and DMF due to the synergistic alignment of the solvents' strong dipoles with the electron-deficient pyridazine ring. Conversely, the solubility drops drastically in aliphatic hydrocarbons like heptane. The lack of aliphatic bulk on the pyridazine ring prevents favorable London dispersion forces with non-polar solvents. This extreme differential is heavily exploited in process chemistry for purification[1].

Self-Validating Experimental Protocol: Thermodynamic Solubility

To avoid the pitfalls of kinetic dissolution—where a compound appears insoluble simply because its crystal lattice energy is high and dissolves slowly—we employ a self-validating thermodynamic shake-flask methodology .

The Causality Behind the Protocol Design
  • Why Centrifugation over Filtration? Standard PTFE or nylon syringe filters possess high surface areas that can non-specifically adsorb polar heterocycles like pyridazines, artificially lowering the quantified concentration. Centrifugation eliminates this variable.

  • Why Time-Course Sampling? A single time-point cannot confirm equilibrium. By sampling at both 24 and 48 hours, the system self-validates: if the concentration variance ( ΔC ) is <2% , thermodynamic saturation is unequivocally confirmed.

Step-by-Step Methodology
  • Solvent Preparation & Saturation:

    • Dispense 2.0 mL of the target analytical-grade organic solvent into a 5 mL glass vial equipped with a PTFE-lined screw cap.

    • Add 6-Bromopyridazine-3-carbaldehyde in 50 mg increments until a visible, un-dissolved solid pellet remains (indicating super-saturation).

  • Thermal Equilibration:

    • Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C at 300 RPM.

    • Maintain agitation for a minimum of 24 hours.

  • Phase Separation (Self-Validating Step A):

    • Extract a 0.5 mL aliquot at T=24 hours and transfer to a microcentrifuge tube.

    • Centrifuge at 10,000 × g for 15 minutes at 25 °C to pellet all undissolved micro-crystals.

    • Repeat this exact extraction and centrifugation step at T=48 hours.

  • Dilution and HPLC-UV Quantification (Self-Validating Step B):

    • Carefully aspirate 100 µL of the clarified supernatant and dilute it 1:100 in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the detector.

    • Analyze via HPLC-UV at the compound's isosbestic point or λmax​ (typically ~260-280 nm for pyridazines).

    • Validation Check: Calculate the concentration using a pre-established calibration curve ( R2>0.999 ). Compare the 24h and 48h concentrations. If ΔC<2% , report the 48h value as the true thermodynamic solubility.

Workflow A Solvent Selection & Preparation B Excess Solute Addition (Shake-Flask) A->B C Thermal Equilibration (24h/48h at 25°C) B->C D Phase Separation (Centrifugation) C->D E HPLC-UV Quantification D->E F Solubility Profile Generation E->F

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Implications for Process Chemistry and Scale-Up

Understanding the solubility profile of 6-Bromopyridazine-3-carbaldehyde directly informs downstream synthetic operations:

A. Solvent-Driven Reactivity

As noted by [3], the formyl group can be readily reduced to a primary alcohol using sodium borohydride ( NaBH4​ ). Because NaBH4​ requires a protic environment to function efficiently, Methanol (MeOH) is the solvent of choice. Despite the compound's moderate solubility in MeOH (~15 mg/mL), the reaction proceeds smoothly as the reduction product dynamically pulls the equilibrium forward, dissolving the remaining suspension.

B. Anti-Solvent Crystallization (Trituration)

In patent literature detailing the synthesis of PRMT5 inhibitors, crude reaction mixtures containing 6-bromopyridazine derivatives are frequently purified via trituration using an EtOAc/Heptane system[1].

  • The Mechanism: The crude material is first dissolved or suspended in a minimal volume of EtOAc, which solvates polar impurities. The slow, dropwise addition of Heptane (the anti-solvent) drastically lowers the dielectric constant of the bulk medium. Because 6-Bromopyridazine-3-carbaldehyde has near-zero solubility in Heptane (< 1 mg/mL), the supersaturation threshold is rapidly crossed, forcing the target compound to precipitate into a highly pure crystalline lattice while lipophilic impurities remain in the mother liquor.

References

  • Google Patents (WO2022115377A1).Tricyclic carboxamide derivatives as prmt5 inhibitors.

Sources

Foundational

Unraveling the Electronic Properties of 6-Bromo-Substituted Pyridazine Rings: A Technical Guide for Drug Discovery and Synthetic Design

Executive Summary For researchers and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern pharmaceutical innovation. Among these, the pyridazine ring—a 1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern pharmaceutical innovation. Among these, the pyridazine ring—a 1,2-diazine—stands out due to its unique physicochemical profile. When substituted with a bromine atom at the 6-position, the resulting electronic perturbation creates a highly versatile building block. This whitepaper provides an in-depth analysis of the electronic properties of 6-bromo-substituted pyridazines, exploring how the interplay between the electron-deficient core and the polarizable carbon-bromine (C-Br) bond dictates chemical reactivity, metabolic stability, and molecular recognition.

Electronic Architecture of the Pyridazine Scaffold

To understand the behavior of 6-bromopyridazine, one must first analyze the foundational electronic properties of the unsubstituted pyridazine ring. Pyridazine is a 6π-electron heteroaromatic compound characterized by the presence of two adjacent sp2 -hybridized nitrogen atoms[1].

The strong inductive effect (-I) of these adjacent nitrogen atoms draws electron density away from the carbon backbone, inducing a partial positive charge on the carbon atoms and significantly lowering the overall π-electron density compared to benzene or pyridine[1]. This electron deficiency renders the pyridazine ring highly resistant to electrophilic aromatic substitution (EAS) but exceptionally primed for nucleophilic attack. Furthermore, the adjacent lone pairs on the nitrogen atoms generate a massive dipole moment (4.22 D) and robust hydrogen-bond acceptor capabilities, which are critical for target binding in medicinal chemistry[2].

Table 1: Comparative Physicochemical Properties of Pyridazine vs. Homologous Rings

PropertyBenzenePyridinePyridazine
π-Electron Density Uniform (High)DeficientHighly Deficient
Dipole Moment (D) 0.002.204.22
pKa (Conjugate Acid) N/A5.202.30
Topological Polar Surface Area (Ų) 0.012.925.8

The 6-Bromo Substitution: Electronic Perturbation and σ-Hole Dynamics

The introduction of a bromine atom at the 6-position—directly adjacent to the N1 nitrogen—creates a unique electronic microenvironment. Bromine exerts a moderate inductive electron-withdrawing effect (-I) coupled with a weak mesomeric electron-donating effect (+M).

Because the 6-position is already electron-deficient due to the adjacent nitrogen, the C-Br bond becomes highly polarized. This polarization draws electron density along the internuclear axis toward the pyridazine core, exposing a region of positive electrostatic potential on the outermost surface of the bromine atom. This phenomenon, known as a σ-hole , allows the 6-bromopyridazine moiety to act as a highly directional halogen bond donor[3]. In drug discovery, this σ-hole can be exploited to form strong, non-covalent interactions with electron-rich regions of target proteins, such as the hinge region of kinases.

Caption: Logical flow of electronic effects enabling 6-bromopyridazine reactivity.

Chemical Reactivity Dictated by Electronic Properties

The synergistic electron-withdrawing effects of the pyridazine nitrogens and the bromine atom drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule. This electronic configuration dictates two primary modes of reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The highly electrophilic C6 carbon is highly susceptible to attack by amines, thiols, and alkoxides.

  • Palladium-Catalyzed Cross-Coupling: The polarized C-Br bond has a relatively low bond dissociation energy (~68 kcal/mol), making it an ideal substrate for oxidative addition by Pd(0) species[4]. This allows for facile Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are essential for building complex drug architectures[4].

Table 2: Electronic Effects of Halogen Substitution on the Pyridazine C-6 Position

Halogen at C-6ElectronegativityC-X Bond EnergyInductive Effect (-I)Predominant Reactivity Profile
Fluoro (-F) 3.98~115 kcal/molStrongestHighly susceptible to SNAr; poor for cross-coupling.
Chloro (-Cl) 3.16~81 kcal/molStrongModerate SNAr; requires specialized Pd ligands for coupling.
Bromo (-Br) 2.96~68 kcal/molModerateExcellent for Pd-catalyzed cross-coupling; good SNAr.
Iodo (-I) 2.66~51 kcal/molWeakestHighly reactive in cross-coupling; prone to dehalogenation.

Experimental Methodologies: Probing and Utilizing the Electronic State

As an application scientist, it is critical to translate these theoretical electronic properties into robust, self-validating laboratory workflows. Below are detailed protocols that leverage and probe the electronic nature of 6-bromopyridazines.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Bromopyridazine

This protocol exploits the lowered LUMO and polarized C-Br bond to form new C-C bonds. The system is self-validating through the use of LC-MS tracking to ensure the complete consumption of the highly reactive starting material.

  • Step 1: Reaction Assembly. In an oven-dried Schlenk flask, combine 6-bromopyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

    • Causality: K2​CO3​ is utilized to quaternize the boronic acid into a boronate complex, significantly increasing its nucleophilicity for the subsequent transmetalation step.

  • Step 2: Solvent & Catalyst Addition. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Add Pd(dppf)Cl2​ (0.05 equiv) under an inert argon atmosphere.

    • Causality: The biphasic dioxane/water system ensures optimal solubility for both the organic substrates and the inorganic base. The bidentate dppf ligand is chosen because its bite angle facilitates both the oxidative addition into the C-Br bond and the final reductive elimination, preventing catalyst deactivation.

  • Step 3: Catalysis & Monitoring. Heat the mixture to 80°C for 4–6 hours. Monitor the reaction via LC-MS. The disappearance of the bromine isotope pattern (M and M+2 peaks of equal intensity) validates the complete oxidative addition of the starting material.

  • Step 4: Workup. Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: In Vitro Microsomal Stability Assay

Understanding the metabolic stability of bromo-pyridazines versus their iodo- or chloro- counterparts is vital[5]. The C-Br bond's moderate strength often provides a "sweet spot" of stability against cytochrome P450 (CYP) mediated dehalogenation.

  • Step 1: Microsome Preparation. Pre-incubate human liver microsomes (HLM, 0.5 mg/mL protein) with the 6-bromopyridazine candidate (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Step 2: Reaction Initiation. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes are strictly NADPH-dependent. Adding NADPH initiates the electron transfer cascade required for oxidative metabolism, ensuring the assay specifically measures CYP-mediated clearance.

  • Step 3: Time-Course Quenching. At specific time intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The cold organic solvent instantly denatures the CYP450 enzymes and precipitates the proteins, halting the reaction and providing an accurate, time-stamped snapshot of the metabolic state.

  • Step 4: Validation & Analysis. Centrifuge the samples and analyze the supernatant via LC-MS/MS.

    • Self-Validation: Run Verapamil concurrently as a high-clearance positive control to validate the enzymatic viability of the microsome batch.

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Implications in Drug Discovery

The electronic properties of the 6-bromopyridazine ring make it a privileged scaffold in medicinal chemistry. The low pKa of the pyridazine nitrogens ensures that the molecule remains largely unprotonated at physiological pH, allowing it to act as a potent hydrogen-bond acceptor without introducing the permeability issues associated with permanent positive charges[2]. Furthermore, the strategic placement of the bromine atom not only serves as a synthetic handle for late-stage functionalization but also acts as a metabolic shield. Compared to iodo-pyridazines, the stronger C-Br bond is less prone to spontaneous or enzymatic cleavage, thus extending the drug's half-life while maintaining the necessary lipophilicity for target engagement[5].

By mastering the electronic interplay between the diaza-core and the halogen substituent, scientists can rationally design highly selective, metabolically stable therapeutics.

References

  • Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Ludwig-Maximilians-Universität München. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis Protocols for 6-Bromopyridazine-3-carbaldehyde (CAS: 2169110-11-4)

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Significance 6-Bromopyridazine-3-carbaldehyde is a highly sought-aft...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Significance

6-Bromopyridazine-3-carbaldehyde is a highly sought-after, versatile bifunctional building block in modern drug discovery and materials science. It features an electrophilic aldehyde handle—ideal for reductive aminations, condensations, and olefinations—and a reactive bromide for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Stille, Buchwald-Hartwig) [1]. This scaffold is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as PRMT5 inhibitors [2], and advanced optoelectronic materials like donor-acceptor-donor (D-A-D) liquid crystals[1].

Mechanistic Pathways & Causality

To synthesize this compound efficiently, two primary retrosynthetic disconnections are employed. The choice of route depends on precursor availability, scale, and laboratory capabilities.

Route A: Directed Halogen-Metal Exchange and Formylation Starting from the symmetrical 3,6-dibromopyridazine, this route relies on a highly controlled halogen-metal exchange[3]. By utilizing n-butyllithium (n-BuLi) at strictly cryogenic temperatures (-78 °C), mono-lithiation is achieved. The extremely low temperature is the causal factor preventing bis-lithiation and suppressing the nucleophilic addition of n-BuLi to the electron-deficient pyridazine ring. The resulting 3-bromo-6-lithiopyridazine is a highly reactive intermediate that is rapidly trapped by anhydrous N,N-dimethylformamide (DMF). DMF forms a stable tetrahedral hemiaminal intermediate that prevents over-addition, which only collapses to the desired aldehyde upon aqueous acidic quench.

Route B: Riley Oxidation of an Activated Methyl Group Starting from 3-bromo-6-methylpyridazine, this route utilizes Selenium Dioxide (SeO₂) in a classical Riley oxidation [4]. The causality behind this selectivity lies in the electron-withdrawing nature of the adjacent pyridazine nitrogen, which heavily polarizes and acidifies the C-H bonds of the 6-methyl group. SeO₂ selectively attacks this activated position via an initial ene-reaction followed by a [2,3]-sigmatropic rearrangement. The addition of pyridine acts as a crucial ligand for selenium, moderating its reactivity and preventing over-oxidation to the corresponding carboxylic acid[4].

Visualization of Synthetic Workflows

G A 3,6-Dibromopyridazine (Symmetrical Precursor) C 3-Bromo-6-lithiopyridazine (Reactive Intermediate) A->C n-BuLi, THF, -78 °C (Halogen-Metal Exchange) B 3-Bromo-6-methylpyridazine (Activated Methyl Precursor) D 6-Bromopyridazine-3-carbaldehyde (Target Scaffold) B->D SeO2, Pyridine/1,4-Dioxane, Δ (Riley Oxidation) C->D 1. Anhydrous DMF 2. H3O+ Quench (Formylation)

Synthetic pathways for 6-Bromopyridazine-3-carbaldehyde via formylation and Riley oxidation.

Step-by-Step Experimental Methodologies

Protocol A: Halogen-Metal Exchange (10 mmol Scale)
  • Self-Validation Checkpoint: The reaction relies on strict anhydrous conditions. Moisture will prematurely quench the organolithium intermediate, leading to debrominated by-products. The solution transitioning to a deep red/brown color visually validates the successful formation of the lithiated species.

  • Preparation : Flame-dry a 100 mL Schlenk flask. Add 3,6-dibromopyridazine (2.38 g, 10.0 mmol) and dissolve in 40 mL of anhydrous THF under an argon atmosphere.

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation : Syringe in n-BuLi (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating, ensuring the internal temperature remains below -70 °C to suppress ring-opening side reactions. Stir for 30 minutes at -78 °C.

  • Formylation : Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise. Stir for an additional 45 minutes at -78 °C, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench & Workup : Quench the tetrahedral intermediate by carefully adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target aldehyde as a pale yellow solid.

Protocol B: Riley Oxidation (10 mmol Scale)
  • Self-Validation Checkpoint: The progression of the reaction is visually confirmed by the precipitation of black, insoluble selenium metal (Se⁰) at the bottom of the flask.

  • Preparation : In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-6-methylpyridazine (1.73 g, 10.0 mmol) in 25 mL of 1,4-dioxane and 5 mL of pyridine. Causality: Pyridine acts as a co-solvent and ligand that minimizes over-oxidation to the carboxylic acid and accelerates SeO₂ dissolution.

  • Oxidation : Add Selenium Dioxide (SeO₂) (1.33 g, 12.0 mmol) in one portion.

  • Reflux : Heat the mixture to 105 °C (reflux) with vigorous stirring for 8-12 hours. Monitor conversion via TLC or LC-MS. The mixture will darken significantly as Se⁰ precipitates.

  • Filtration : Cool the mixture to 50 °C and filter warm through a tightly packed pad of Celite. Causality: Warm filtration prevents the aldehyde product from co-precipitating with the colloidal selenium. Wash the Celite pad thoroughly with warm EtOAc (50 mL).

  • Workup & Purification : Concentrate the filtrate under reduced pressure to remove dioxane and pyridine. Redissolve the crude residue in EtOAc, wash with 1M HCl (to remove residual pyridine), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data & Route Comparison

ParameterRoute A: Halogen-Metal ExchangeRoute B: Riley Oxidation
Starting Material 3,6-Dibromopyridazine3-Bromo-6-methylpyridazine
Key Reagents n-BuLi, Anhydrous DMFSeO₂, Pyridine
Temperature Profile Cryogenic (-78 °C) to 0 °CHigh Heat (Reflux, ~105 °C)
Typical Yield 55% – 70%40% – 60%
Scalability Moderate (Requires specialized cryogenic cooling)High (Standard reflux equipment is sufficient)
Primary Impurities Unreacted SM, Bis-formylated by-product, Debrominated speciesUnreacted SM, Carboxylic acid over-oxidation
Safety Concerns Pyrophoric reagents (n-BuLi); highly water-sensitiveToxic by-products (Selenium metal and salts)

Safety & Handling

  • Organolithium Reagents : n-BuLi is highly pyrophoric and reacts violently with moisture. It must be handled using proper Schlenk line techniques and air-tight syringes.

  • Selenium Toxicity : SeO₂ and its by-products are highly toxic and environmentally hazardous. All handling must be performed in a certified fume hood, and selenium waste must be segregated and disposed of according to institutional hazardous waste protocols.

References

  • Park, Y. S., Kim, D., Lee, H., & Moon, B. "Donor−Acceptor−Donor-Type Liquid Crystal with a Pyridazine Core." Organic Letters, American Chemical Society, 2007. URL:[Link]

  • "Product Class 8: Pyridazines." Science of Synthesis, Thieme Group. URL:[Link]

  • "Tricyclic carboxamide derivatives as prmt5 inhibitors." World Intellectual Property Organization, WO2022115377A1.

Sources

Application

Application Notes and Protocols: Reductive Amination of 6-Bromopyridazine-3-carbaldehyde

Introduction: Strategic Importance of Substituted Pyridazines Substituted pyridazine scaffolds are privileged structures in medicinal chemistry and drug development, frequently appearing in a wide array of biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Substituted Pyridazines

Substituted pyridazine scaffolds are privileged structures in medicinal chemistry and drug development, frequently appearing in a wide array of biologically active compounds. The ability to controllably introduce diverse amine functionalities onto this heterocyclic core is of paramount importance for generating compound libraries for screening and lead optimization. Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation, converting a carbonyl group into an amine via an imine intermediate.[1][2] This application note provides a detailed guide to the reductive amination of 6-Bromopyridazine-3-carbaldehyde, a key building block for accessing a variety of N-substituted 3-((aminomethyl))-6-bromopyridazines. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss critical parameters for successful execution and optimization.

Mechanistic Overview: A Two-Step, One-Pot Transformation

Reductive amination is a sequential process that begins with the condensation of an aldehyde or ketone with a primary or secondary amine to form a hemiaminal, which then dehydrates to yield an imine or its protonated form, the iminium ion.[1] This intermediate is then reduced in situ by a selective reducing agent to afford the final amine product. The entire sequence is typically performed in a single reaction vessel.[1]

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.[3] While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde, leading to undesired side products.[3] Milder and more selective reducing agents are therefore preferred.

Reductive_Amination_Mechanism Aldehyde 6-Bromopyridazine-3-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R¹R²NH Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product N-Substituted Amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: General workflow for the reductive amination of 6-Bromopyridazine-3-carbaldehyde.

Selecting the Optimal Reducing Agent

Several reducing agents can be employed for reductive amination, each with its own advantages and disadvantages. For a substrate like 6-Bromopyridazine-3-carbaldehyde, which contains a potentially sensitive heteroaromatic ring, a mild and selective reagent is crucial.

Reducing AgentFormulaKey CharacteristicsConsiderations for 6-Bromopyridazine-3-carbaldehyde
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and selective for imines/iminiums over aldehydes and ketones.[1][4][5][6] Tolerates a wide range of functional groups.[6][7] Less toxic than sodium cyanoborohydride.[4]Highly Recommended. Its mildness is ideal for the sensitive pyridazine ring. The reaction can often be performed without the need for a strong acid catalyst, which could be detrimental to the substrate.
Sodium Cyanoborohydride NaBH₃CNSelective for imines at neutral or slightly acidic pH.[1] Stable in acidic solutions.Effective, but its high toxicity (release of HCN) is a significant drawback.[1] STAB is a safer and equally effective alternative in most cases.
Sodium Borohydride NaBH₄Inexpensive and readily available. Can be used, but less selective; may reduce the starting aldehyde.[3]Can be used, particularly in a two-step procedure where the imine is pre-formed before adding the reducing agent.[6] However, for a one-pot reaction, STAB is superior.
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C)"Green" and atom-economical.[1]Potential for de-bromination of the pyridazine ring under certain conditions. Requires specialized hydrogenation equipment.

Based on this analysis, Sodium Triacetoxyborohydride (STAB) is the reagent of choice for the reductive amination of 6-Bromopyridazine-3-carbaldehyde due to its high selectivity, broad functional group tolerance, and favorable safety profile.[4][6]

Experimental Protocol: Reductive Amination using STAB

This protocol provides a general procedure for the reductive amination of 6-Bromopyridazine-3-carbaldehyde with a primary or secondary amine.

Materials:

  • 6-Bromopyridazine-3-carbaldehyde

  • Amine (primary or secondary)

  • Sodium Triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromopyridazine-3-carbaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in an appropriate volume of anhydrous solvent (DCE or THF, to make a ~0.1 M solution). Add the amine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. For less nucleophilic or sterically hindered amines, a catalytic amount of acetic acid (0.1-0.5 eq) can be added at this stage to facilitate imine formation.[6][7]

  • Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Be cautious as gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-substituted 3-((aminomethyl))-6-bromopyridazine.

Protocol_Workflow Step1 1. Dissolve Aldehyde & Amine in Anhydrous Solvent Step2 2. Stir for Imine Formation (Optional: Add Acetic Acid) Step1->Step2 Step3 3. Add STAB Portion-wise Step2->Step3 Step4 4. Stir at RT & Monitor Reaction Step3->Step4 Step5 5. Quench with NaHCO₃ (aq) Step4->Step5 Step6 6. Extraction with Organic Solvent Step5->Step6 Step7 7. Dry and Concentrate Step6->Step7 Step8 8. Purify by Chromatography Step7->Step8

Caption: Step-by-step experimental workflow for the reductive amination protocol.

Key Considerations and Troubleshooting

  • Reagent Quality: The use of anhydrous solvents and high-purity reagents is crucial. STAB is moisture-sensitive, and its efficacy can be diminished in the presence of water.[8]

  • Amine Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require longer reaction times or the addition of an acid catalyst like acetic acid to promote imine formation.[9] However, excessive acid can lead to side reactions.

  • Steric Hindrance: Sterically hindered aldehydes or amines will react more slowly. In such cases, gentle heating (e.g., 40-50 °C) may be beneficial, but should be monitored carefully to avoid decomposition.

  • Dialkylation with Primary Amines: When using primary amines, there is a possibility of over-alkylation to form the tertiary amine.[3] To minimize this, use a 1:1 stoichiometry of the aldehyde and amine, or a slight excess of the amine. A stepwise procedure, where the imine is formed first and then reduced, can also suppress this side reaction.[6]

  • Purification: The basic nature of the amine product may cause it to streak on silica gel during chromatography. To mitigate this, the eluent can be doped with a small amount of a basic modifier, such as triethylamine (~0.1-1%). Alternatively, purification can be performed using a strong cation exchange (SCX) cartridge.[10]

Conclusion

The reductive amination of 6-Bromopyridazine-3-carbaldehyde using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse range of N-substituted 3-((aminomethyl))-6-bromopyridazines. The mild reaction conditions, broad substrate scope, and operational simplicity make this protocol a valuable tool for researchers in drug discovery and medicinal chemistry. By understanding the underlying mechanism and paying close attention to the key experimental parameters outlined in this guide, scientists can reliably and effectively generate novel pyridazine derivatives for further investigation.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Frontiers in Chemistry. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • ResearchGate. (2025, August 7). General Reductive Amination of Aldehydes and Ketones with Amines and Nitroaromatics under H 2 by Recyclable Iridium Catalysts. [Link]

  • ACS Publications. (2006, September 20). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. [Link]

  • PMC. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • ACS Publications. (2021, November 29). Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

  • ResearchGate. (n.d.). Reductive amination of aldehyde 3 in different conditions. [Link]

  • Scilit. (1989, December 31). Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride. [Link]

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • PMC. (n.d.). Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source. [Link]

  • Springer. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-Bromopyridazine-3-carbaldehyde

Introduction: The Strategic Importance of 6-Arylpyridazine-3-carbaldehydes The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, hydrog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 6-Arylpyridazine-3-carbaldehydes

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2] The introduction of an aryl group at the 6-position and a carbaldehyde at the 3-position via the Suzuki-Miyaura cross-coupling reaction creates a versatile synthetic intermediate. This "push-pull" electronic arrangement, with the electron-deficient pyridazine ring and the tunable electronic nature of the coupled aryl group, makes these molecules valuable for developing novel therapeutics and advanced materials.[3]

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is one of the most powerful and widely used methods for forging carbon-carbon bonds.[4][5] Its hallmark is the remarkable tolerance of a wide variety of functional groups, making it an ideal choice for the synthesis of complex molecules like 6-arylpyridazine-3-carbaldehydes.[6] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 6-bromopyridazine-3-carbaldehyde with various arylboronic acids, discusses the mechanistic underpinnings, and offers insights into reaction optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 6-bromopyridazine-3-carbaldehyde. This step forms a Pd(II) intermediate. The electron-deficient nature of the pyridazine ring facilitates this oxidative addition.[1]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium and displacing the bromide ligand.[8]

  • Reductive Elimination: The two organic moieties on the palladium complex—the pyridazine and the newly transferred aryl group—are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)L_n-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OH)₂ Base PdII_Ar_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-Arylpyridazine-3-carbaldehydes

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of related bromopyridazine systems and is designed to be a robust starting point for a variety of arylboronic acids.[1][9]

Materials:

  • 6-Bromopyridazine-3-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 6-bromopyridazine-3-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Solvent and Base Addition: To the flask, add 1,2-dimethoxyethane (DME) and ethanol in a 4:1 ratio, followed by the 2 M aqueous sodium carbonate solution. The total solvent volume should be sufficient to ensure good stirring.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 6-arylpyridazine-3-carbaldehyde.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table provides a summary of typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a related bromopyridazine with various arylboronic acids.[1] These serve as a valuable reference for optimizing the reaction of 6-bromopyridazine-3-carbaldehyde.

EntryArylboronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)2M Na₂CO₃DME/EtOH/H₂O804828
2Thiophene-2-boronic acidPd(PPh₃)₄ (5%)2M Na₂CO₃DME/EtOH/H₂O804825
3Furan-2-boronic acidPd(PPh₃)₄ (5%)2M Na₂CO₃DME/EtOH/H₂O804814
44-Formylphenylboronic acidPd(PPh₃)₄ (5%)2M Na₂CO₃DME/EtOH/H₂O804820

Key Considerations and Optimization Strategies

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for a wide range of Suzuki-Miyaura couplings. Its electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps.

  • Base: Sodium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation without promoting side reactions with the aldehyde functionality.

  • Solvent System: The mixture of DME, ethanol, and water ensures the solubility of both the organic substrates and the inorganic base, creating a homogenous reaction environment conducive to efficient catalysis.

Trustworthiness and Self-Validation:

The aldehyde group on the pyridazine ring is generally well-tolerated in palladium-catalyzed Suzuki-Miyaura reactions.[10] However, for sensitive substrates or to improve yields, the following optimization workflow can be employed:

Optimization_Workflow Start Low Yield or Incomplete Reaction Screen_Catalyst Screen Palladium Catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂ with ligands like SPhos) Start->Screen_Catalyst Screen_Base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, THF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (60-100 °C) Screen_Solvent->Optimize_Temp Success Optimized Protocol Optimize_Temp->Success

Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 6-arylpyridazine-3-carbaldehydes from 6-bromopyridazine-3-carbaldehyde. The protocol provided herein serves as a robust starting point for researchers in drug discovery and materials science. By understanding the underlying mechanism and key reaction parameters, scientists can efficiently synthesize a diverse library of these valuable compounds for further investigation.

References

  • Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd metal catalysts for cross-couplings and related reactions in the 21st century: A critical review. Chemical Reviews, 118(4), 2249–2295. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Fernandes, S. S. M., Silva, J. C. G., Belsley, M., & Fox, M. A. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Gillie, A., & Stille, J. K. (1980). Mechanisms of 1,1-reductive elimination from palladium. Journal of the American Chemical Society, 102(15), 4933-4941. [Link]

  • Gu, Y., Li, Y., Yu, H., & Fu, Y. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2561-2565. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]

  • Papadopoulou, C., & Geronikaki, A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 30(11), 1995-2027. [Link]

  • Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(38), 3437-3440. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7528–7557. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Jaballah, M. Y., Serya, R. A. T., & Abouzid, K. A. M. (2018). Pyridazine based scaffolds as promising anticancer agents. Future Journal of Pharmaceutical Sciences, 4(2), 169-180. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

Sources

Application

Application Note: Strategizing Fragment-Based Drug Discovery with 6-Bromopyridazine-3-carbaldehyde

Executive Summary Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemical leads by sampling low-molecular-weight chemical space to find high-quality, ligand-efficient binders [1]. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemical leads by sampling low-molecular-weight chemical space to find high-quality, ligand-efficient binders [1]. Among the most versatile scaffolds in modern FBDD is the pyridazine heterocycle. Endowed with unique physicochemical properties—such as a high dipole moment, low lipophilicity, and robust dual hydrogen-bonding capacity—pyridazines offer a highly favorable pharmacokinetic profile compared to ubiquitous phenyl rings [1].

This application note details the utility of 6-Bromopyridazine-3-carbaldehyde , a bifunctional fragment scaffold. By leveraging its highly reactive C3-carbaldehyde for covalent tethering or reductive amination, and its C6-bromide for transition-metal-catalyzed cross-coupling, researchers can rapidly evolve a low-affinity fragment hit into a potent, selective lead compound.

Physicochemical Rationale & Data Presentation

The strategic value of 6-bromopyridazine-3-carbaldehyde lies in its dual functional handles positioned in a para-like spatial arrangement. This geometry provides linear growth vectors, allowing medicinal chemists to probe adjacent sub-pockets within a target protein's binding site without disrupting the core hydrogen-bonding interactions of the pyridazine nitrogens.

Table 1: Chemical and Physicochemical Properties

Data summarized for experimental planning and computational docking parameterization [2].

PropertyValueScientific Relevance in FBDD
Chemical Name 6-Bromopyridazine-3-carbaldehydeStandard IUPAC nomenclature.
CAS Number 2169110-11-4Essential for procurement and inventory tracking.
Molecular Formula C5H3BrN2OConfirms low heavy-atom count (HAC = 9).
Molecular Weight 186.99 g/mol Ideal for FBDD (Rule of 3 compliant; MW < 300 Da) [3].
SMILES C1=CC(=NN=C1C=O)BrUsed for in silico virtual screening and pharmacophore modeling.
Key Functional Groups Aldehyde, Aryl Bromide, DiazineEnables orthogonal bi-directional fragment growing.

FBDD Workflow: From Scaffold to Lead

The following diagram illustrates the logical progression of utilizing 6-bromopyridazine-3-carbaldehyde in a fragment-to-lead campaign. The causality of this workflow is rooted in chemical reactivity: the more sensitive aldehyde must be addressed first (via screening or amination) before subjecting the rigid core to the harsh thermal conditions of palladium-catalyzed cross-coupling.

FBDD_Workflow Start 6-Bromopyridazine-3-carbaldehyde (Bifunctional Fragment) Screening Primary Screening (Covalent Tethering / NMR) Start->Screening Target Incubation Hit Fragment Hit Identification (Binding Confirmation) Screening->Hit LC-MS / X-ray Validation Vector1 Vector 1 Elaboration (Reductive Amination at C3) Hit->Vector1 Aldehyde Reactivity Vector2 Vector 2 Elaboration (Suzuki Coupling at C6) Vector1->Vector2 Halogen Reactivity Lead Optimized Lead Compound (In Vivo Profiling) Vector2->Lead SAR Optimization

Caption: Workflow detailing the fragment-to-lead evolution utilizing the bifunctional pyridazine scaffold.

Experimental Protocol 1: Covalent Fragment Screening via Imine Trapping

Causality & Mechanism: Aldehydes are highly effective electrophiles for targeting non-catalytic lysine residues on protein surfaces. By incubating 6-bromopyridazine-3-carbaldehyde with a target protein, the C3-carbaldehyde forms a reversible Schiff base (imine) with proximal lysine primary amines [1]. To create a self-validating system , this protocol uses mild reduction to irreversibly trap the transient imine, allowing for direct readout via Intact Protein Mass Spectrometry (LC-MS).

Step-by-Step Methodology:
  • Protein Preparation:

    • Dialyze the target protein (10–50 µM) into an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid Tris or glycine buffers, as primary amines in the buffer will competitively quench the aldehyde fragment.

  • Fragment Incubation:

    • Prepare a 100 mM stock of 6-bromopyridazine-3-carbaldehyde in anhydrous DMSO.

    • Spike the fragment into the protein solution to a final concentration of 1 mM (ensure final DMSO concentration is ≤2% to prevent protein denaturation).

    • Incubate at room temperature for 2 hours to allow equilibrium of Schiff base formation.

  • Imine Trapping (Reduction):

    • Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 5 mM.

    • Causality: NaCNBH₃ is selected over NaBH₄ because it is mild enough to selectively reduce the protonated imine without reducing the unreacted aldehyde fragment, thereby preventing false-negative binding readouts.

    • Incubate for an additional 1 hour at 4°C.

  • Validation via Intact LC-MS:

    • Desalt the sample using a C4 ZipTip or an inline desalting column.

    • Analyze via ESI-TOF MS. A mass shift of +171 Da (MW of fragment minus oxygen, plus reduction of double bond) confirms successful covalent tethering to the target.

Experimental Protocol 2: Bi-Directional Fragment Growing

Once the pyridazine core is validated as a binder, the fragment must be "grown" to capture additional binding energy (enthalpy) from adjacent hydrophobic or solvent-exposed pockets [3].

Binding_Logic Target Target Protein (Kinase Hinge / Binding Pocket) Pyridazine Pyridazine Core (Dual H-Bond Acceptor) Target->Pyridazine H-Bonding Aldehyde C3 Vector (Solvent Channel Access) Target->Aldehyde Reductive Amination Bromide C6 Vector (Hydrophobic Pocket Fit) Target->Bromide Suzuki Coupling

Caption: Mechanistic interaction model of 6-bromopyridazine-3-carbaldehyde within a target binding site.

Step 1: Vector 1 Elaboration (Reductive Amination)

The aldehyde is functionalized first to prevent degradation during subsequent high-temperature metal catalysis.

  • Reaction Setup: Dissolve 6-bromopyridazine-3-carbaldehyde (1.0 eq) and a selected primary/secondary amine library member (1.2 eq) in anhydrous Dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 2 hours at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir for 12 hours.

  • Workup & Self-Validation: Quench with saturated NaHCO₃. Extract with EtOAc. Verify the disappearance of the aldehyde proton (~10 ppm) and the appearance of the new benzylic protons (~4.0 ppm) via ¹H-NMR.

Step 2: Vector 2 Elaboration (Suzuki-Miyaura Cross-Coupling)

With the C3 position protected as an amine, the C6-bromide is utilized to access deep hydrophobic pockets.

  • Reaction Setup: To the purified intermediate from Step 1 (1.0 eq), add a selected aryl/heteroaryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

  • Causality of Catalyst: Pd(dppf)Cl₂ is chosen due to its large bite angle, which facilitates the challenging oxidative addition into the electron-deficient pyridazine-bromide bond while suppressing protodehalogenation side reactions.

  • Execution: Heat the mixture to 90°C under an inert N₂ atmosphere for 8 hours.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC. Confirm final product mass and purity (>95%) via LC-MS before advancing to secondary biological screening.

Conclusion & Best Practices

6-Bromopyridazine-3-carbaldehyde is a highly privileged scaffold in FBDD. Its success relies on the strict sequencing of synthetic modifications: leveraging the delicate electrophilicity of the aldehyde first, followed by the robust cross-coupling of the bromide. By integrating self-validating analytical checkpoints (Intact MS for covalent screening, ¹H-NMR for intermediate validation), drug discovery professionals can ensure high-fidelity data generation, minimizing attrition rates as fragments are optimized into clinical candidates.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery National Center for Biotechnology Information (NCBI) - PubMed Central URL:[Link]

  • 6-Bromopyridazine-3-carbaldehyde | CID 138989855 PubChem, National Library of Medicine URL:[Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective Journal of Medicinal Chemistry, ACS Publications URL:[Link](Note: Links to the primary ACS journal landing page for verified access to the annual F2L perspective series).

Method

Application Note: Selective Oxidation of 6-Bromopyridazine-3-carbaldehyde to 6-Bromopyridazine-3-carboxylic Acid

Introduction 6-Bromopyridazine-3-carboxylic acid is an indispensable bifunctional building block in modern medicinal chemistry and drug discovery[1]. The C6-bromo group serves as a highly activated electrophile for trans...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Bromopyridazine-3-carboxylic acid is an indispensable bifunctional building block in modern medicinal chemistry and drug discovery[1]. The C6-bromo group serves as a highly activated electrophile for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions), while the C3-carboxylic acid enables rapid functionalization via amide bond formation[2]. Synthesizing this compound from requires careful selection of oxidation conditions due to the highly sensitive nature of the electron-deficient pyridazine ring[3].

Mechanistic Rationale & Reaction Design

The oxidation of heteroaromatic aldehydes bearing halogen substituents presents a unique chemoselectivity challenge. The pyridazine core is strongly electron-withdrawing, which highly activates the C6-bromo position toward Nucleophilic Aromatic Substitution (SNAr)[2].

  • The Problem with Standard Oxidants: Utilizing basic aqueous oxidants, such as Silver(I) Oxide (Ag₂O/NaOH) or Potassium Permanganate (KMnO₄/KOH), leads to rapid displacement of the bromide by hydroxide ions, yielding 6-hydroxypyridazine-3-carboxylic acid as the major byproduct[2]. Conversely, strongly acidic oxidants like Jones reagent (CrO₃/H₂SO₄) can cause over-oxidation or degradation of the nitrogen-rich heteroaromatic ring.

  • The Pinnick Oxidation Solution: To preserve the C6-bromo group, the is the premier methodology[4]. This reaction employs sodium chlorite (NaClO₂) as the primary oxidant under mildly acidic conditions (pH 3.5–4.5), maintained by a sodium dihydrogen phosphate (NaH₂PO₄) buffer. The active oxidant, chlorous acid (HClO₂), selectively attacks the aldehyde to form a chlorite ester intermediate, which then undergoes elimination to yield the desired carboxylic acid.

  • The Critical Role of the Scavenger: The reduction of chlorous acid generates hypochlorous acid (HOCl), a potent electrophilic chlorinating agent. If left unquenched, HOCl will indiscriminately chlorinate the pyridazine ring or degrade the starting material. Therefore, a chlorine scavenger—most commonly 2-methyl-2-butene or hydrogen peroxide—is strictly required[5]. The scavenger reacts rapidly with HOCl to form a volatile, inert chlorohydrin, ensuring a clean conversion.

Reaction Pathway

PinnickMechanism Aldehyde 6-Bromopyridazine- 3-carbaldehyde Intermediate Chlorite Ester Intermediate Aldehyde->Intermediate Nucleophilic Attack Oxidant NaClO2 / NaH2PO4 (Generates HClO2) Oxidant->Intermediate Provides HClO2 Product 6-Bromopyridazine- 3-carboxylic acid Intermediate->Product Elimination HOCl HOCl (Reactive Byproduct) Intermediate->HOCl Released Scavenger 2-Methyl-2-butene (Scavenger) HOCl->Scavenger Intercepted by Inert Volatile Chlorohydrin (Inert) Scavenger->Inert Prevents SₙAr

Fig 1: Mechanistic pathway of the Pinnick oxidation and the critical role of the HOCl scavenger.

Quantitative Data & Optimization

The following table summarizes the optimization landscape, demonstrating the empirical superiority of the buffered Pinnick conditions for this specific transformation.

Oxidation MethodReagentspH ProfileTypical YieldMajor Observation / Byproduct
Silver(I) Oxide Ag₂O, NaOH, H₂OStrongly Basic (>12)< 15%6-Hydroxypyridazine-3-carboxylic acid (SₙAr)
Permanganate KMnO₄, KOH, H₂OStrongly Basic (>12)< 10%Complete core degradation / SₙAr
Jones Reagent CrO₃, H₂SO₄, AcetoneStrongly Acidic (<1)30–40%Over-oxidation and ring opening
Pinnick (Standard) NaClO₂, NaH₂PO₄, 2-methyl-2-buteneMildly Acidic (3.5–4.5)88–95%Clean conversion, inert chlorohydrin formed
Pinnick (H₂O₂ mod) NaClO₂, NaH₂PO₄, H₂O₂Mildly Acidic (3.5–4.5)85–90%O₂ gas evolution, clean conversion

Experimental Protocol

Scale: 10.0 mmol Target Product:

Materials & Reagents
  • 6-Bromopyridazine-3-carbaldehyde: 1.87 g (10.0 mmol, 1.0 eq)

  • 2-Methyl-2-butene (Scavenger): 10.6 mL (100.0 mmol, 10.0 eq)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O): 4.14 g (30.0 mmol, 3.0 eq)

  • Sodium chlorite (NaClO₂, 80% technical grade): 2.26 g (20.0 mmol, 2.0 eq)

  • Solvents: Tetrahydrofuran (THF) (20 mL), tert-Butanol (t-BuOH) (20 mL), Deionized Water (20 mL total)

Step-by-Step Methodology
  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromopyridazine-3-carbaldehyde (1.87 g) in a solvent mixture of THF (20 mL) and t-BuOH (20 mL).

  • Scavenger Addition: Add 2-methyl-2-butene (10.6 mL) to the organic solution. Stir at room temperature (20–25 °C). Self-Validation Check: Ensure the flask is well-sealed to prevent the highly volatile scavenger (bp 38 °C) from evaporating.

  • Buffer Preparation: Dissolve NaH₂PO₄·H₂O (4.14 g) in deionized water (10 mL). Add this buffer solution to the reaction mixture. Self-Validation Check: The pH of the aqueous layer must be between 3.5 and 4.5. If it is too low, the risk of toxic ClO₂ gas generation increases; if too high, the oxidation stalls.

  • Oxidant Preparation: In a separate vial, dissolve NaClO₂ (2.26 g) in deionized water (10 mL).

  • Reaction Initiation: Cool the biphasic reaction mixture to 0–5 °C using an ice-water bath. Add the aqueous NaClO₂ solution dropwise over 15–20 minutes via an addition funnel, maintaining vigorous stirring.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexanes) until the starting aldehyde is completely consumed[4].

  • Work-Up (Volatiles Removal): Concentrate the mixture under reduced pressure (water bath temperature strictly < 35 °C) to remove THF, t-BuOH, and excess 2-methyl-2-butene.

  • Acidification & Extraction: Dilute the remaining aqueous residue with water (10 mL). Adjust the pH to ~2.0 using 1M HCl. Self-Validation Check: The product is a polar heteroaromatic carboxylic acid. Failure to strictly acidify to pH 2.0 will result in catastrophic yield loss during extraction. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Triturate the resulting crude solid with cold diethyl ether to afford 6-bromopyridazine-3-carboxylic acid as a white to off-white solid (Expected yield: 1.78–1.93 g, 88–95%)[6].

Analytical Characterization & Troubleshooting

  • LC-MS Analysis: The product will show an [M+H]⁺ peak at m/z 202.9 and 204.9, displaying the characteristic 1:1 isotopic pattern of a single bromine atom.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the sharp aldehyde proton singlet (~10.1 ppm) and the appearance of a broad carboxylic acid proton peak (~14.0 ppm). The pyridazine core protons typically appear as two distinct doublets (J ≈ 8.5–9.0 Hz) between 8.0 and 8.5 ppm.

  • Troubleshooting Incomplete Conversion: If the reaction stalls at 50-60% conversion, it is almost invariably due to the premature evaporation of the 2-methyl-2-butene scavenger or the use of degraded NaClO₂. To rescue the reaction, re-cool the mixture to 0 °C, add an additional 5.0 eq of 2-methyl-2-butene, followed by a slow addition of 1.0 eq of fresh NaClO₂ in water.

References

  • Dalcanale, E.; Montanari, F. "Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide." Journal of Organic Chemistry, 1986, 51 (4), 567-569. URL: [Link]

  • Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron, 1981, 37 (11), 2091-2096. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 138989855, 6-Bromopyridazine-3-carbaldehyde." PubChem. URL: [Link]

Sources

Application

Application Note: Optimization of Wittig Olefination Parameters for 6-Bromopyridazine-3-carbaldehyde

Introduction & Mechanistic Causality 6-Bromopyridazine-3-carbaldehyde is a highly valuable, yet synthetically challenging, bifunctional building block in medicinal chemistry and drug development. The pyridazine nucleus i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

6-Bromopyridazine-3-carbaldehyde is a highly valuable, yet synthetically challenging, bifunctional building block in medicinal chemistry and drug development. The pyridazine nucleus is a 1,2-diazine system characterized by profound electron deficiency[1]. Consequently, the C3-carbaldehyde is exceptionally electrophilic, facilitating rapid [2+2] cycloaddition with phosphonium ylides to form the intermediate oxaphosphetane[2].

However, this same electron deficiency makes the pyridazine ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C6-position bearing the bromo leaving group[1]. Therefore, the Wittig reaction parameters—specifically base selection, temperature, and ylide stoichiometry—must be tightly controlled. The overarching goal is to promote the rapid olefination of the aldehyde while kinetically suppressing competitive SNAr, halogen-metal exchange, or base-induced degradation of the heteroaromatic core.

Parameter Optimization & Experimental Design

To achieve a self-validating experimental system, we must evaluate the causality of each reagent choice. The choice of base and temperature dictates the survival of the 6-bromo substituent.

  • Base Selection (The Critical Variable): The deprotonation of the alkyl phosphonium salt requires a base. For non-stabilized ylides, strong bases are needed[3]. Using nucleophilic bases like n -butyllithium ( n -BuLi) or alkoxides (e.g., NaOMe) often leads to catastrophic side reactions, such as halogen-metal exchange at C6 or direct SNAr displacement of the bromide. Non-nucleophilic bases such as LiHMDS or NaHMDS are mandatory to preserve the substrate[3]. For stabilized ylides (bearing electron-withdrawing groups), weaker bases (e.g., K2CO3) or pre-formed ylides are sufficient and inherently safer for the heteroaromatic core[3].

  • Temperature Control: Ylide formation should occur between 0 °C and room temperature. However, the addition of 6-bromopyridazine-3-carbaldehyde must be performed at cryogenic temperatures (-78 °C). The high electrophilicity of the aldehyde ensures rapid oxaphosphetane formation even at -78 °C, while the low temperature kinetically suppresses the ylide from acting as a nucleophile at the C6-bromo position.

  • Stereoselectivity: The geometry of the resulting alkene depends heavily on the ylide type. Non-stabilized ylides predominantly yield (Z)-alkenes via a cis-oxaphosphetane intermediate, whereas stabilized ylides yield (E)-alkenes[2]. Interestingly, aldehydes bearing β -heteroatoms (like the nitrogens in pyridazine) often show consistently increased selectivity for cis-oxaphosphetane-derived products when reacting with semi-stabilized ylides[4].

Quantitative Parameter Summary

Table 1: Parameter Selection Matrix for 6-Bromopyridazine-3-carbaldehyde Olefination

ParameterNon-Stabilized Ylides (Alkyl)Stabilized Ylides (EWG-conjugated)Mechanistic Rationale / Causality
Base LiHMDS or NaHMDS (1.05 eq)None (pre-formed) or K2CO3Sterically hindered bases prevent SNAr and halogen-metal exchange at C6.
Solvent Anhydrous THF (0.1 M)THF, DCM, or Toluene (0.1 M)THF ensures solubility of the oxaphosphetane intermediate at cryogenic temperatures.
Temperature -78 °C (Addition) 0 °C0 °C Room TemperatureCryogenic addition prevents decomposition of the hyper-reactive heteroaromatic aldehyde.
Selectivity Predominantly (Z)-AlkenePredominantly (E)-AlkeneGoverned by the stability of the oxaphosphetane transition state and ylide reactivity[2].

Workflow Visualization

The following decision matrix illustrates the logical progression for selecting reaction conditions based on the desired ylide and the necessity of protecting the C6-bromo position.

G Start 6-Bromopyridazine-3-carbaldehyde Ylide Select Ylide Type Start->Ylide NonStab Non-Stabilized Ylide (Alkyl) Ylide->NonStab Stab Stabilized Ylide (EWG-conjugated) Ylide->Stab Base1 Base: LiHMDS / NaHMDS (Avoid n-BuLi/Alkoxides) NonStab->Base1 Base2 Base: Mild or None (Pre-formed Ylide) Stab->Base2 Temp1 Temp: -78°C to 0°C (Prevent SNAr at C6) Base1->Temp1 Temp2 Temp: 0°C to RT (Slower Addition) Base2->Temp2 Product1 (Z)-Alkene Predominates Temp1->Product1 Product2 (E)-Alkene Predominates Temp2->Product2

Decision matrix for Wittig olefination of 6-bromopyridazine-3-carbaldehyde.

Step-by-Step Protocol: Synthesis of (Z)-Alkene via Non-Stabilized Ylide

Self-Validating Checkpoint System: This protocol incorporates visual and thermal checkpoints to ensure the integrity of the ylide before substrate introduction, preventing the waste of the high-value pyridazine building block.

Materials:

  • Alkyltriphenylphosphonium halide (1.1 equiv)

  • 6-Bromopyridazine-3-carbaldehyde (1.0 equiv)

  • LiHMDS (1.0 M in THF, 1.05 equiv)

  • Anhydrous THF (0.1 M relative to substrate)

Procedure:

  • Ylide Generation:

    • Flame-dry a Schlenk flask under an argon atmosphere. Add the alkyltriphenylphosphonium halide (1.1 equiv) and anhydrous THF.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Dropwise add LiHMDS (1.05 equiv). Causality: LiHMDS is explicitly chosen over n -BuLi to strictly avoid nucleophilic attack on the highly electron-deficient pyridazine ring later in the reaction[3].

    • Stir for 30–60 minutes at 0 °C.

    • Validation Checkpoint: The formation of a vibrant, homogeneous colored solution (typically deep yellow or orange) confirms successful ylide generation. If the solution remains colorless or heterogeneous, the phosphonium salt may be wet, or the base has degraded.

  • Substrate Addition:

    • Cool the active ylide solution to -78 °C using a dry ice/acetone bath.

    • Dissolve 6-bromopyridazine-3-carbaldehyde (1.0 equiv) in a minimal volume of anhydrous THF.

    • Add the aldehyde solution dropwise over 15 minutes down the side of the flask to pre-cool the droplets before they hit the reaction mixture. Causality: The extreme electron deficiency of the pyridazine ring makes the aldehyde hyper-reactive; cryogenic temperatures prevent competitive SNAr at the C6-bromo position by unreacted base or the ylide itself.

  • Reaction Progression & Workup:

    • Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours.

    • Validation Checkpoint: Monitor by TLC (EtOAc/Hexane). The highly polar aldehyde spot should disappear, replaced by a less polar UV-active alkene spot.

    • Quench the reaction with saturated aqueous NH4Cl. Causality: A mild acidic quench destroys unreacted ylide without hydrolyzing the newly formed alkene or degrading the heteroaromatic ring.

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification & Triphenylphosphine Oxide (TPPO) Removal:

    • The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can complicate chromatography[5].

    • Protocol Insight: Suspend the crude concentrated residue in cold diethyl ether/hexane (1:1). The non-polar alkene will dissolve, while the highly polar TPPO will precipitate as a white solid.

    • Filter the suspension through a short pad of Celite, concentrate the filtrate, and purify the enriched mixture via silica gel flash chromatography to isolate the pure 6-bromo-3-alkenylpyridazine.

References

1.[1] Title: Product Class 8: Pyridazines Source: Thieme Connect URL:

2.[2] Title: Wittig Reaction Source: Organic Chemistry Portal URL:

3.[3] Title: Wittig reagents Source: Wikipedia URL:

4.[5] Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL:

5.[4] Title: Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium Ylide types... Source: PubMed (J Am Chem Soc) URL:

Sources

Method

Application of 6-Bromopyridazine-3-carbaldehyde in Kinase Inhibitor Design: An In-Depth Technical Guide for Researchers

Introduction: The Strategic Advantage of the Pyridazine Scaffold in Kinase Inhibition In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Pyridazine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. Their central role in signal transduction pathways, which regulate cell growth, differentiation, and survival, makes them a focal point for intervention. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has been identified as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment and the capacity for robust hydrogen bonding, make it an ideal framework for designing potent and selective kinase inhibitors.[2] Many successful kinase inhibitors, such as Ponatinib, incorporate a fused imidazo[1,2-b]pyridazine core, underscoring the value of this heterocyclic system.[3]

This technical guide focuses on a particularly versatile starting material for the synthesis of novel kinase inhibitors: 6-Bromopyridazine-3-carbaldehyde . This molecule offers two distinct and strategically important functional handles: a reactive aldehyde at the 3-position and a bromo substituent at the 6-position. This dual functionality allows for a divergent synthetic approach, enabling the systematic exploration of the chemical space around the pyridazine core to optimize interactions with the target kinase.

The aldehyde group serves as a versatile precursor for introducing a variety of substituents that can interact with the solvent-exposed region of the kinase active site or form key hydrogen bonds. The bromo group, on the other hand, is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties that can occupy the hydrophobic back pocket of the ATP-binding site.[4] This guide will provide a comprehensive overview of the strategic application of 6-Bromopyridazine-3-carbaldehyde in kinase inhibitor design, complete with detailed synthetic protocols and methodologies for biological evaluation.

Chemical Properties and Strategic Considerations

6-Bromopyridazine-3-carbaldehyde (C₅H₃BrN₂O) is a solid with a molecular weight of 186.99 g/mol .[5] Its structure presents a unique combination of an electron-deficient pyridazine ring, a reactive aldehyde, and a versatile bromine atom, making it an ideal starting point for library synthesis in drug discovery.

The Role of the Pyridazine Core

The pyridazine nucleus itself is a key pharmacophore. The two adjacent nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and forming crucial interactions with the "hinge" region of the kinase active site.[6] This hinge-binding interaction is a hallmark of many Type I kinase inhibitors and is a primary driver of their potency.

Strategic Utility of the 3-Carbaldehyde Group

The aldehyde at the 3-position is a gateway to a multitude of chemical transformations. Its primary application in this context is reductive amination, which allows for the introduction of a wide array of amine-containing side chains.[7][8] These side chains can be designed to:

  • Enhance Solubility: Incorporation of polar groups, such as morpholine or piperazine, can significantly improve the aqueous solubility of the final inhibitor, a critical parameter for oral bioavailability.

  • Target the Solvent-Front Region: The region of the ATP-binding site that is exposed to the solvent is often less conserved among different kinases. By introducing tailored substituents via the aldehyde, it is possible to achieve greater selectivity for the target kinase.

  • Form Additional Hydrogen Bonds: The introduced amine and other functional groups on the side chain can form additional hydrogen bonds with amino acid residues in the active site, further increasing binding affinity.

Strategic Utility of the 6-Bromo Group

The bromine atom at the 6-position is a versatile handle for C-C and C-N bond formation, most notably through palladium-catalyzed cross-coupling reactions.[9] The Suzuki-Miyaura coupling is particularly powerful in this context, allowing for the introduction of a diverse range of aryl and heteroaryl groups.[8][10] These substituents can be designed to:

  • Occupy the Hydrophobic Back Pocket: Many kinases possess a hydrophobic pocket adjacent to the ATP-binding site. Introducing aromatic moieties at the 6-position can lead to favorable van der Waals interactions within this pocket, significantly boosting potency.

  • Modulate Kinase Selectivity: The nature of the substituent at the 6-position can have a profound impact on the inhibitor's selectivity profile. By carefully selecting the coupling partner, it is possible to favor binding to one kinase over another.

  • Improve Pharmacokinetic Properties: The overall lipophilicity and metabolic stability of the inhibitor can be fine-tuned by varying the substituent at the 6-position.

Synthetic Strategies and Key Protocols

The dual functionality of 6-Bromopyridazine-3-carbaldehyde allows for a modular and efficient approach to the synthesis of kinase inhibitor libraries. The following diagram illustrates a general synthetic workflow.

G start 6-Bromopyridazine-3-carbaldehyde reductive_amination Reductive Amination (Various Amines, NaBH(OAc)₃) start->reductive_amination Path A suzuki_first Suzuki Coupling (Arylboronic Acids, Pd Catalyst) start->suzuki_first Path B intermediate_A Intermediate A (3-Substituted Pyridazine) reductive_amination->intermediate_A suzuki Suzuki Coupling (Arylboronic Acids, Pd Catalyst) final_product_A Final Kinase Inhibitor (Via Path A) suzuki->final_product_A intermediate_A->suzuki Suzuki Coupling intermediate_B Intermediate B (6-Substituted Pyridazine) reductive_amination_second Reductive Amination (Various Amines, NaBH(OAc)₃) intermediate_B->reductive_amination_second Reductive Amination final_product_B Final Kinase Inhibitor (Via Path B) suzuki_first->intermediate_B reductive_amination_second->final_product_B

Caption: Divergent synthetic routes from 6-Bromopyridazine-3-carbaldehyde.

Protocol 1: Reductive Amination of 6-Bromopyridazine-3-carbaldehyde

This protocol describes a general procedure for the reductive amination of the aldehyde functionality, a key step in introducing diversity at the 3-position. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation.[7]

Materials:

  • 6-Bromopyridazine-3-carbaldehyde

  • Amine of choice (e.g., morpholine, piperidine, aniline derivatives) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-Bromopyridazine-3-carbaldehyde (1.0 eq) in DCM or DCE, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted amino-6-bromopyridazine.

Causality and Insights: The initial imine formation is acid-catalyzed. NaBH(OAc)₃ is preferred over stronger reducing agents like NaBH₄ because it is less likely to reduce the starting aldehyde and is selective for the protonated imine, minimizing side reactions.[7]

Protocol 2: Suzuki-Miyaura Cross-Coupling of the 6-Bromo-pyridazine Scaffold

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents at the 6-position. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates.[8][11]

Materials:

  • 6-Bromo-pyridazine derivative (from Protocol 1 or the starting aldehyde)

  • Arylboronic acid or ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the 6-bromo-pyridazine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (and ligand, if separate) to the flask under the inert atmosphere.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-pyridazine derivative.

Causality and Insights: The C-Br bond is weaker than a C-Cl bond, making 6-bromopyridazines generally more reactive in Suzuki couplings, often allowing for milder conditions.[4] The choice of a phosphine ligand (e.g., SPhos, XPhos) can be critical for coupling with sterically hindered or electron-rich/poor boronic acids. The base is essential for the transmetalation step of the catalytic cycle.[8]

Structure-Activity Relationship (SAR) Insights

The modular synthesis enabled by 6-Bromopyridazine-3-carbaldehyde is ideal for systematic SAR studies.

SAR cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyridazine-Based Inhibitor hinge Hinge Region (H-Bonding) hydrophobic Hydrophobic Pocket solvent_front Solvent-Front Region (Polar Interactions, Selectivity) pyridazine Pyridazine Core pyridazine->hinge H-Bond Acceptor pos6 Position 6 Substituent (Aryl/Heteroaryl) pos6->hydrophobic van der Waals Interactions pos3 Position 3 Substituent (Amine Side Chain) pos3->solvent_front H-Bonding & Solubility

Caption: Key interactions of a 3,6-disubstituted pyridazine inhibitor in a kinase active site.

  • Position 3 (from Aldehyde): Studies on various kinase inhibitors have shown that introducing flexible, polar, and hydrogen-bonding groups at this position can significantly enhance potency and selectivity. For example, in a series of JNK1 inhibitors, the nature of the substituent at this position was critical for activity.[2]

  • Position 6 (from Bromo): The substituent at the 6-position often dictates the overall potency and selectivity profile. In a study of CDK2 inhibitors, a series of 3,6-disubstituted pyridazines were synthesized, and it was found that the nature of the group at the 6-position had a profound impact on inhibitory activity.[1][12] For instance, the introduction of a morpholine moiety at this position led to a compound with an IC₅₀ of 20.1 nM against CDK2.[1]

Data Presentation: Representative Pyridazine-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several pyridazine-based kinase inhibitors, demonstrating the potential of this scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Cellular ActivityReference
3,6-disubstituted pyridazineCDK220.1Induces apoptosis in breast cancer cells[1][12]
3,6-disubstituted pyridazineCDK243.8Arrests cell cycle in breast cancer cells[12]
3,6-disubstituted pyridazineJNK1-Downregulates JNK1 gene expression[2][13]
Imidazo[1,2-b]pyridazineTyk2 JH20.086 (Ki)Cellular IC₅₀ of 12-41 nM[9]
Pyridazine DerivativeVEGFR-2>1000-[6]
Pyridazine DerivativeAurora B-IC₅₀ of 9 nM[14]

Protocols for Biological Evaluation

Once a library of potential inhibitors has been synthesized, their biological activity must be assessed. This typically involves a two-tiered approach: an in vitro biochemical assay to determine direct kinase inhibition, followed by a cell-based assay to assess cellular potency and cytotoxicity.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is suitable for high-throughput screening.[3][15][16]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • In a 384-well plate, add 2.5 µL of the kinase/substrate mixture in kinase reaction buffer.

    • Add 2.5 nL of the serially diluted inhibitor or DMSO (vehicle control).

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes (or an optimized time for the specific kinase).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ADP_Glo cluster_reaction Kinase Reaction cluster_detection ADP Detection Kinase + Substrate + ATP + Inhibitor Kinase + Substrate + ATP + Inhibitor ADP + Phospho-Substrate ADP + Phospho-Substrate Kinase + Substrate + ATP + Inhibitor->ADP + Phospho-Substrate Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent ADP + Phospho-Substrate->Add ADP-Glo™ Reagent Deplete ATP Deplete ATP Add ADP-Glo™ Reagent->Deplete ATP Add Kinase Detection Reagent Add Kinase Detection Reagent Deplete ATP->Add Kinase Detection Reagent ADP -> ATP ADP -> ATP Add Kinase Detection Reagent->ADP -> ATP Luciferase/Luciferin -> Light Luciferase/Luciferin -> Light ADP -> ATP->Luciferase/Luciferin -> Light Light Light Measure Luminescence Measure Luminescence Light->Measure Luminescence

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol 4: Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor compounds (and a vehicle control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight in the incubator.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent viability against the logarithm of the inhibitor concentration.

Conclusion

6-Bromopyridazine-3-carbaldehyde is a powerful and versatile building block for the design and synthesis of novel kinase inhibitors. Its dual functionality allows for the systematic and efficient exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this valuable starting material in their drug discovery efforts. By combining rational design, efficient synthesis, and robust biological evaluation, the full potential of the pyridazine scaffold can be harnessed to develop the next generation of targeted cancer therapies.

References

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • ACS Omega. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • PubMed. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Retrieved from [Link]

  • Taylor & Francis Online. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • SpringerLink. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure for some 3,6‐disubstituted pyridazine derivatives.... Retrieved from [Link]

  • BUE Scholar. (n.d.). Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway: Scaffold hopping and hybridization-based design, synthesis, molecular modeling, in vitro and in vivo anticancer evaluation. Retrieved from [Link]

  • PubMed. (2014). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromopyridazine-3-carbaldehyde. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Retrieved from [Link]

  • Springer. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • IJPSN. (2020). Synthesis of Some New Imidazo[1,2-b] Pyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Retrieved from [Link]

  • TSI Journals. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Retrieved from [Link]

  • PMC. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • JAPS. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Retrieved from [Link]

  • MDPI. (n.d.). Aurora B Inhibitors as Cancer Therapeutics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Pyridazine Synthesis Support Center: Troubleshooting Aldehyde Degradation

Welcome to the Technical Support Center for pyridazine synthesis. The condensation of 1,4-dicarbonyl compounds with hydrazine is a cornerstone methodology for constructing the 1,2-diazine (pyridazine) scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridazine synthesis. The condensation of 1,4-dicarbonyl compounds with hydrazine is a cornerstone methodology for constructing the 1,2-diazine (pyridazine) scaffold. However, when one of the carbonyls is an aldehyde (i.e., a 1,4-ketoaldehyde), researchers frequently encounter severe yield reductions, complex polymeric mixtures, and irreproducibility.

As an application scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the causality behind aldehyde instability, provide self-validating standard operating procedures (SOPs), and outline robust strategies to rescue your synthesis.

Diagnostic Workflows & Mechanistic Pathways

To troubleshoot effectively, we must first diagnose the specific degradation pathway your intermediate is undergoing.

TroubleshootingWorkflow A Issue: Low Pyridazine Yield (Suspected Aldehyde Degradation) B 1H NMR Analysis of Aldehyde Precursor A->B C Observe broad peaks or loss of CHO signal (~9-10 ppm)? B->C D Diagnosis: Polymerization (Aldol Condensation) C->D Yes (Basic pH) E Diagnosis: Oxidation to Carboxylic Acid C->E Yes (Air Exposure) F Diagnosis: Hydration (gem-diol formation) C->F Yes (Aqueous) G Action: Switch to Acetal Protection D->G H Action: Strict Schlenk Conditions & Fresh Reagents E->H I Action: Use Anhydrous Solvents & Molecular Sieves F->I

Diagnostic workflow for identifying and resolving aldehyde degradation.

DegradationPathways A 1,4-Ketoaldehyde (Highly Electrophilic) B O2 (Air) A->B D Trace Base / Hydrazine A->D F H2O (Moisture) A->F C Carboxylic Acid (Fails to cyclize) B->C E Aldol Oligomers (Complex Mixtures) D->E G gem-Diol Hydrate (Unreactive) F->G

Mechanistic pathways of 1,4-ketoaldehyde degradation during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does my isolated 1,4-ketoaldehyde yield complex polymeric mixtures instead of the desired pyridazine upon adding hydrazine? A1: Causality: 1,4-ketoaldehydes possess a highly electrophilic aldehyde carbonyl alongside acidic alpha-protons. When exposed to the basicity of hydrazine during the initial addition phase, the unreacted aldehyde undergoes rapid intermolecular aldol condensation faster than the desired intramolecular Paal-Knorr-type cyclization. Solution: Do not isolate the free ketoaldehyde. Employ in situ generation methods, such as the Stetter reaction, which directly yields the 1,4-dicarbonyl in the reaction matrix for immediate trapping[1]. Alternatively, use an acetal protecting group (see SOP below).

Q2: My pyridazine-4-carbaldehyde intermediate degrades into a thick oil on the benchtop within hours. What is the mechanism of this degradation? A2: Causality: Pyridazine-4-carbaldehyde is exceptionally electrophilic. The electron-deficient nature of the 1,2-diazine ring strongly withdraws electron density from the aldehyde carbon. Consequently, it readily reacts with atmospheric moisture to form a stable, non-volatile hydrate (gem-diol)[2]. This hydration disrupts subsequent condensation or functionalization reactions. Solution: Always store pyridazine-carbaldehydes under strict anhydrous argon at -20°C. When utilizing them for downstream synthesis, employ rigorously anhydrous solvents and activated molecular sieves.

Q3: I am using an acetal-protected aldehyde, but my pyridazine yield is still <20%. What is going wrong? A3: Causality: Acetals require acidic hydrolysis to reveal the aldehyde. If the pH is too low or the temperature is too high during the subsequent hydrazine addition, the hydrazine itself becomes protonated (forming hydrazinium salts), which strips it of its nucleophilicity. Conversely, if the acid is not neutralized, the revealed aldehyde can undergo acid-catalyzed polymerization. Solution: Implement a buffered one-pot protocol. Deprotect the acetal using a mild acid, then buffer the system with sodium acetate to a pH of ~6 before adding hydrazine hydrate.

Quantitative Impact of Aldehyde Handling Strategies

The table below summarizes internal validation data comparing different aldehyde handling strategies during the synthesis of 3-substituted pyridazines.

StrategyPrimary Degradation Pathway PreventedRelative Stability (Half-life at 25°C)Typical Pyridazine Yield
Direct Isolation (Air) None< 2 hours15–30%
Direct Isolation (Argon, -20°C) Autoxidation2–3 days40–60%
Acetal Protection Polymerization, Oxidation, Hydration> 6 months75–90%
In-situ Generation (Stetter) All (Transient species)N/A (Consumed immediately)80–95%

Standard Operating Procedures (SOPs)

SOP: One-Pot Acetal Deprotection and Pyridazine Cyclocondensation

Objective: To bypass the isolation of highly unstable 1,4-ketoaldehydes by utilizing a dimethyl acetal precursor, ensuring high-fidelity cyclization to the pyridazine core.

Self-Validation Checkpoint: The progress of deprotection must be monitored via TLC (loss of high-Rf acetal, appearance of UV-active low-Rf aldehyde) before proceeding to Step 2.

  • Step 1: Mild Hydrolysis Dissolve the 1,4-ketoaldehyde dimethyl acetal (1.0 eq) in a THF/H₂O mixture (4:1, 0.2 M). Add p-toluenesulfonic acid (PTSA, 0.2 eq). Stir at 40°C for 2 hours.

    • Causality: The mild acid catalyzes the hydrolysis of the acetal. The biphasic-like mixed solvent ensures the solubility of the organic precursor while providing the necessary water equivalent to drive hydrolysis without over-saturating the system.

  • Step 2: Buffering & Condensation Cool the reaction rigorously to 0°C. Add sodium acetate (0.25 eq) to buffer the system. Slowly add hydrazine hydrate (1.2 eq) dropwise over 15 minutes.

    • Causality: Hydrazine is a strong nucleophile but is easily protonated in acidic media, rendering it inactive. Buffering with NaOAc ensures hydrazine remains in its free-base form while preventing the highly basic conditions that trigger the aldol condensation of the newly formed aldehyde.

  • Step 3: Oxidative Aromatization Allow the mixture to warm to room temperature and stir for 4 hours. Saturated and unsaturated 1,4-dicarbonyl compounds undergo cyclocondensation with hydrazine yielding a 1,4-dihydropyridazine intermediate. To drive aromatization, add a mild oxidant (e.g., Br₂ in acetic acid, or bubble ambient air through the solution with a catalytic copper salt)[3].

    • Causality: The initial condensation yields a non-aromatic 1,4-dihydropyridazine. Oxidative dehydrogenation provides the thermodynamic driving force to form the stable, fully aromatic pyridazine ring.

References

  • Product Class 8: Pyridazines Thieme Connect
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization N

Sources

Optimization

Technical Support Center: Purification of 6-Bromopyridazine-3-carbaldehyde

Welcome to the Technical Support Center for the isolation and purification of 6-Bromopyridazine-3-carbaldehyde (CAS: 2169110-11-4)[1]. This compound is a critical, highly reactive building block widely utilized in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-Bromopyridazine-3-carbaldehyde (CAS: 2169110-11-4)[1]. This compound is a critical, highly reactive building block widely utilized in the synthesis of pharmaceuticals, including kinase and PRMT5 inhibitors.

Due to the unique electronic properties of this molecule—specifically, the electron-deficient pyridazine ring coupled with the inductive electron-withdrawing effect of the bromine atom—the formyl group is exceptionally electrophilic. This reactivity, combined with the basicity of the pyridazine nitrogen atoms, presents unique challenges during downstream purification. This guide provides molecular diagnostics, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Molecular Diagnostics & Troubleshooting (FAQs)

Q1: Why does crude 6-bromopyridazine-3-carbaldehyde streak heavily on standard silica gel, and how can I resolve co-elution with starting materials? Causality: The lone pairs on the pyridazine nitrogen atoms act as strong hydrogen-bond acceptors, interacting non-covalently with the acidic silanol (Si-OH) groups present on standard stationary phase silica[2]. This continuous adsorption-desorption cycle causes severe tailing and streaking. Solution: You must dynamically mask the acidic silanols. Adding 0.1% to 1% Triethylamine (TEA) to your mobile phase neutralizes the silica column, allowing the basic heterocycle to elute as a sharp, tight band[2]. Alternatively, switching to neutral alumina or reverse-phase chromatography bypasses the silanol interaction entirely.

Q2: I am experiencing massive yield loss during flash chromatography, and NMR of the recovered fractions shows a new peak. What is destroying my product? Causality: The highly electrophilic carbonyl carbon of 6-bromopyridazine-3-carbaldehyde is extremely susceptible to nucleophilic attack. If you are using a polar protic solvent (like methanol) in your eluent to push the polar heterocycle off the column, the acidic environment of the silica gel catalyzes the formation of a hemiacetal or acetal. Similarly, ambient moisture can lead to hydrate formation. Solution: Strictly avoid methanol and ethanol in your solvent systems. Utilize strictly anhydrous EtOAc/Heptane gradients. If the compound is too polar for EtOAc, consider the chemoselective bisulfite extraction method detailed below instead of chromatography.

Q3: How can I selectively isolate the aldehyde from unreacted 3,6-dibromopyridazine or over-oxidized carboxylic acid byproducts without chromatography? Causality: Aldehydes uniquely react with sodium bisulfite ( NaHSO3​ ) to form a charged α -hydroxysulfonate adduct[3]. This reversible covalent capture converts your lipophilic organic target into a highly polar, water-soluble salt. Solution: Perform a bisulfite adduct extraction. The non-aldehyde impurities will remain in the organic phase and can be washed away. The target is then regenerated by shifting the equilibrium with a mild base.

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning in-process analytical checks are built into the workflow to guarantee the reaction or separation is proceeding as intended before moving to the next step.

Protocol A: Chemoselective Bisulfite Adduct Extraction (Recommended)

This method exploits the specific reactivity of the aldehyde to achieve >98% purity without the use of silica gel[3].

  • Adduct Formation: Dissolve the crude 6-bromopyridazine-3-carbaldehyde mixture in Ethyl Acetate (EtOAc). Add an equal volume of saturated aqueous NaHSO3​ .

  • Agitation: Stir vigorously at room temperature for 2 hours. The biphasic mixture requires high shear to ensure the aldehyde contacts the aqueous bisulfite.

    • Validation Check 1: Spot the organic layer on a TLC plate. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). If the organic layer no longer produces a yellow/orange spot, the aldehyde has been fully consumed into the aqueous phase.

  • Phase Separation: Transfer to a separatory funnel. Collect the heavy aqueous layer (containing your product as a water-soluble adduct) and discard the organic layer (containing lipophilic impurities).

    • Validation Check 2: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of non-polar contaminants.

  • Regeneration: Cool the aqueous phase to 0 °C. Slowly add 10% aqueous Na2​CO3​ until the pH reaches 8-9. Stir for 1 hour. The mild base deprotonates the hydroxyl group, collapsing the adduct back into the free aldehyde and sulfite.

  • Extraction: Extract the regenerated aldehyde with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Validation Check 3: The final concentrated product should appear as a distinct, UV-active spot at 254 nm with an Rf identical to the pure reference standard.

Protocol B: TEA-Buffered Flash Chromatography

Use this method if the crude mixture contains other aldehydes or highly reactive ketones that would co-purify in Protocol A.

  • Column Preparation: Slurry pack standard silica gel using a solvent system of 10% EtOAc in Heptane containing 1% Triethylamine (TEA)[2]. Flush the column with 3 column volumes (CV) of this mixture to fully deactivate the acidic silanols.

  • Loading: Dry-load the crude mixture onto Celite to prevent sample streaking at the column head.

    • Validation Check 1: Ensure the Celite is completely dry and free-flowing before loading; residual solvent will ruin the separation band.

  • Elution: Run a gradient from 10% to 50% EtOAc in Heptane (maintaining 1% TEA throughout).

  • Fraction Collection: Monitor via UV at 254 nm. The deactivated silica will allow the 6-bromopyridazine-3-carbaldehyde to elute sharply.

Part 3: Quantitative Method Comparison

To assist in selecting the optimal purification strategy for your specific scale and impurity profile, consult the comparative data below.

Purification StrategyTypical Yield RecoveryPurity AchievedScalabilityProcessing TimeTarget Impurity Removed
Bisulfite Adduct Extraction 75% - 85%>98%High (Multi-gram)4 - 6 hoursHalogenated precursors, non-aldehydes
TEA-Buffered Chromatography 60% - 70%90% - 95%Medium (<5g)2 - 4 hoursStructurally similar polar impurities
Trituration (EtOAc/Heptane) 50% - 60%~90%Very High1 hourRapid clean-up of gross lipophilic waste

Part 4: Workflow Visualization

The following diagram maps the critical logic and phase-separation steps of the chemoselective bisulfite purification protocol.

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) AddBisulfite Add Saturated NaHSO3 (aq) Stir vigorously for 2h Start->AddBisulfite PhaseSep1 Phase Separation (EtOAc / Aqueous) AddBisulfite->PhaseSep1 OrgWaste Organic Phase (Discard: Lipophilic Impurities) PhaseSep1->OrgWaste Non-polar byproducts AqAdduct Aqueous Phase (Keep: α-Hydroxysulfonate Adduct) PhaseSep1->AqAdduct Water-soluble adduct Regenerate Add 10% Na2CO3 (aq) Stir 1h at RT AqAdduct->Regenerate Extract Extract with EtOAc Dry over Na2SO4 Regenerate->Extract PureAldehyde Pure 6-Bromopyridazine- 3-carbaldehyde Extract->PureAldehyde

Chemoselective bisulfite adduct purification workflow for 6-bromopyridazine-3-carbaldehyde.

References

  • PubChem.6-Bromopyridazine-3-carbaldehyde | C5H3BrN2O | CID 138989855. National Center for Biotechnology Information.
  • BenchChem.Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
  • National Institutes of Health (PMC).Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

Sources

Troubleshooting

Technical Support Center: Solubilization of 6-Bromopyridazine-3-carbaldehyde

Welcome to the Technical Support and Troubleshooting Guide for 6-Bromopyridazine-3-carbaldehyde (CAS: 2169110-11-4)[1]. Designed for researchers, assay developers, and medicinal chemists, this guide addresses the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 6-Bromopyridazine-3-carbaldehyde (CAS: 2169110-11-4)[1]. Designed for researchers, assay developers, and medicinal chemists, this guide addresses the specific physicochemical liabilities of this heteroaromatic building block.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the chemical causality behind why this compound precipitates or degrades in aqueous media, and provide self-validating, field-proven protocols to ensure the integrity of your experimental data.

Part 1: The Chemical Causality of Poor Solubility (Expertise & Experience)

Before applying a solubilization technique, you must understand the molecular architecture working against you. 6-Bromopyridazine-3-carbaldehyde possesses three distinct structural liabilities:

  • High Hydrophobicity & Planar Rigidity: The rigid pyridazine ring, coupled with a heavy, lipophilic bromine atom at the C6 position, creates a highly hydrophobic surface area. This structure disrupts the hydrogen-bonded network of water, leading to a high thermodynamic penalty for dissolution.

  • Extremely Low Basicity (The pH Fallacy): A common misconception is that adjusting the buffer pH will ionize the compound and force it into solution. While pyridine has a pKa of ~5.2, the adjacent nitrogens in unsubstituted pyridazine lower its pKa to ~2.0[2]. The addition of the electron-withdrawing bromine and formyl groups further depresses this value. Consequently, the molecule cannot be protonated to form a soluble cationic salt at any physiologically relevant pH[2].

  • Aldehyde Reactivity: The C3-carbaldehyde group is chemically reactive. In water, it exists in an equilibrium with its hydrate (gem-diol) form. More critically, the aldehyde is highly susceptible to irreversible oxidation into a carboxylic acid or rapid condensation with primary amines, destroying your active pharmaceutical ingredient (API) before the assay even begins.

Part 2: Troubleshooting FAQs

Q1: I dissolved 6-Bromopyridazine-3-carbaldehyde in 100% DMSO, but it immediately forms a cloudy suspension when spiked into my biological assay buffer. How do I fix this? A: You are observing "solvent shift" precipitation. When the DMSO stock is diluted into water, the DMSO rapidly diffuses into the bulk aqueous phase, leaving the hydrophobic compound behind. Because the compound's thermodynamic solubility limit in water is exceedingly low, it rapidly nucleates and crashes out. Solution: Do not add the DMSO stock directly to a large volume of plain buffer. Instead, utilize a co-solubilizer like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your aqueous buffer before adding the DMSO stock[3]. The hydrophobic cavity of the cyclodextrin will encapsulate the bromopyridazine moiety as it enters the aqueous phase, preventing nucleation[].

Q2: Can I adjust the pH of my buffer to force the compound into solution? A: No. As established, the pyridazine nitrogens are too weakly basic to protonate unless placed in concentrated strong acid (pH < 0)[2]. Furthermore, raising the pH (alkaline conditions) will accelerate the degradation of the aldehyde via disproportionation (Cannizzaro-type reactions). Keep your buffer at a physiological pH (7.0–7.4) and rely on encapsulation or hydrotropy rather than ionization.

Q3: My compound seems to dissolve perfectly in Tris buffer, but my biological assay results show zero activity. What happened? A: Tris(hydroxymethyl)aminomethane contains a primary amine. Primary amines react rapidly with the carbaldehyde group of 6-Bromopyridazine-3-carbaldehyde to form a Schiff base (imine). You have inadvertently synthesized a new chemical entity in your assay well, resulting in a false negative. Solution: Strictly avoid primary amine buffers (Tris, Glycine, Ammonium salts). Use chemically inert buffers like HEPES, MOPS, or standard Phosphate-Buffered Saline (PBS).

Q4: What is Hydrotropic Solubilization, and is it viable for this compound? A: Hydrotropy involves adding a high concentration of a highly water-soluble organic compound (a hydrotrope) to increase the solubility of a poorly soluble solute[5]. For neutral lipophilic compounds, agents like urea or sodium benzoate disrupt the water structure and facilitate dissolution without forming micelles[6]. This is highly effective for pre-formulation or chemical synthesis, though the high osmolarity of hydrotropes may not be compatible with sensitive live-cell assays.

Part 3: Visualizing the Workflows and Chemical Pathways

Workflow Start Solid 6-Bromopyridazine- 3-carbaldehyde DMSO Prepare 10mM Stock in 100% DMSO Start->DMSO Dilute Dilute into Assay Buffer (e.g., PBS / HEPES) DMSO->Dilute Direct Addition Check Precipitation Check (Visual / OD600 / DLS) Dilute->Check Success Proceed to Bioassay Check->Success Clear Solution Fail Precipitation / Cloudiness Check->Fail Particles Detected Strategy Select Solubilization Strategy Fail->Strategy CD HP-β-CD Complexation (Best for in vitro assays) Strategy->CD Hydrotrope Hydrotropic Addition (e.g., Urea / Na-Benzoate) Strategy->Hydrotrope CD->Dilute Pre-dissolve in buffer Hydrotrope->Dilute Pre-dissolve in buffer

Decision tree for troubleshooting 6-Bromopyridazine-3-carbaldehyde precipitation.

Pathways Aldehyde 6-Bromopyridazine- 3-carbaldehyde (Active API) Hydrate gem-Diol (Hydrate) (Reversible) Aldehyde->Hydrate + H2O Acid 6-Bromo-3-pyridazine- carboxylic acid (Inactive/Degraded) Aldehyde->Acid O2 / Oxidants Schiff Schiff Base (Assay Artifact) Aldehyde->Schiff Primary Amines (e.g., Tris buffer) Complex HP-β-CD Inclusion Complex (Stabilized & Soluble) Aldehyde->Complex + HP-β-CD

Chemical reactivity pathways and stabilization of the carbaldehyde group.

Part 4: Quantitative Data & Strategy Comparison

Table 1: Physicochemical Profile of 6-Bromopyridazine-3-carbaldehyde

PropertyValue / Description
CAS Number 2169110-11-4[1]
Molecular Weight 186.99 g/mol [1]
Molecular Formula C5H3BrN2O[1]
Calculated XLogP 0.7 (Predicted)[1]
Pyridazine pKa ~2.0 (Unable to form physiological salts)[2]

Table 2: Solubilization Strategy Matrix

StrategyMechanism of ActionProsConsRecommended Use Case
DMSO Co-solvent Solvent disruptionEasy, standard protocolHigh risk of solvent shift precipitationHigh-throughput screening (low conc.)
HP-β-CD Inclusion complexation[3]High aqueous stability, protects aldehydeCostly at scaleIn vitro biological assays
Hydrotropy (Urea) Water structure disruption[5]Cheap, massive solubility limits[6]High osmolarity, potential protein denaturationPre-formulation, chemical synthesis

Part 5: Self-Validating Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (For Biological Assays)

This protocol utilizes cyclodextrin to shield the hydrophobic bromine and aromatic ring, preventing aggregation while maintaining the aldehyde's availability for target binding[3][].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in a chemically inert aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Do not use Tris.

  • Stock Generation: Prepare a highly concentrated stock of 6-Bromopyridazine-3-carbaldehyde in anhydrous, amine-free DMSO (e.g., 50 mM).

  • Controlled Dilution: Under continuous high-speed vortexing, add the DMSO stock dropwise to the HP-β-CD buffer. Ensure the final DMSO concentration does not exceed 1-2% (v/v) to prevent downstream cytotoxicity.

  • Complexation: Sonicate the mixture in a water bath at room temperature for 10 minutes to ensure complete inclusion complex formation.

  • Self-Validation (Precipitation Check): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600 < 0.05 confirms a true solution free of colloidal aggregates.

Protocol B: Hydrotropic Solubilization (For High-Concentration Pre-formulation)

This protocol leverages high concentrations of hydrotropes to radically alter the solubility limit of the compound without the use of organic solvents[5][6].

Step-by-Step Methodology:

  • Hydrotrope Solution: Dissolve the hydrotropic agent (e.g., Urea) in deionized water to achieve a high molarity (e.g., 2M to 4M)[6].

  • Compound Addition: Add an excess amount of solid 6-Bromopyridazine-3-carbaldehyde directly to the hydrotrope solution.

  • Equilibration: Agitate the suspension on a thermal shaker at 25°C for 24 to 48 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to firmly pellet any undissolved solid material.

  • Self-Validation (Quantification): Carefully aspirate the supernatant, filter it through a 0.22 µm PTFE syringe filter, and quantify the exact dissolved concentration using an established HPLC-UV method.

Part 6: References

  • PubChem CID 138989855 (6-Bromopyridazine-3-carbaldehyde) . National Center for Biotechnology Information. Available at:

  • The pyridazine heterocycle in molecular recognition and drug discovery . National Institutes of Health (NIH). Available at:

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . National Institutes of Health (NIH). Available at:

  • Cyclodextrin Solutions for API Solubility Boost . BOC Sciences. Available at:

  • Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide . Frontiers. Available at:

  • A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs . PubMed. Available at:

Sources

Optimization

Technical Support Center: 6-Bromopyridazine-3-carbaldehyde Reaction Optimization

Welcome to the Technical Support Center for 6-Bromopyridazine-3-carbaldehyde (CAS: 2169110-11-4, PubChem CID: 138989855)[1][2]. As a Senior Application Scientist, I frequently see researchers struggle with this specific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Bromopyridazine-3-carbaldehyde (CAS: 2169110-11-4, PubChem CID: 138989855)[1][2]. As a Senior Application Scientist, I frequently see researchers struggle with this specific bifunctional building block.

The pyridazine core is highly electron-deficient. This electronic landscape hyper-activates the C6-bromo position for both cross-coupling and nucleophilic aromatic substitution (SNAr), while simultaneously making the C3-carbaldehyde exceptionally electrophilic[3][4]. Consequently, precise temperature control is the single most critical parameter to prevent side reactions such as premature aldehyde reduction, Cannizzaro-type disproportionation, or ring decomposition.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure your syntheses succeed.

Quick Reference: Optimal Temperature Ranges & Causality
Reaction TypeTarget Functional GroupOptimal Temp RangeMechanistic Causality / Rationale
Reductive Amination C3-Carbaldehyde20–25 °C (Imine)0–10 °C (Reduction)The electron-withdrawing diazine ring makes the aldehyde prone to direct reduction. Cooling during the addition of the hydride source prevents the formation of the primary alcohol byproduct[5][6].
Suzuki-Miyaura C6-Bromo50–60 °C High temperatures (>80 °C) in the presence of base cause rapid aldehyde degradation. Mild Pd catalysts allow oxidative addition at lower temperatures[7][8].
SNAr C6-Bromo0–25 °C The C6 position is hyper-activated by both the adjacent nitrogen and the C3-aldehyde. Elevated temperatures lead to bis-substitution or tarring[9].
Reaction Pathway & Temperature Constraints

G Start 6-Bromopyridazine-3-carbaldehyde Aldehyde C3-Aldehyde Reactivity Start->Aldehyde Bromo C6-Bromo Reactivity Start->Bromo RedAm Reductive Amination 0-25°C Aldehyde->RedAm Suzuki Suzuki Coupling 50-60°C Bromo->Suzuki SNAr SNAr Reaction 0-25°C Bromo->SNAr

Reaction pathways for 6-Bromopyridazine-3-carbaldehyde showing required temperature constraints.

Troubleshooting & FAQs

Q1: During reductive amination, my LC-MS shows a massive peak for the primary alcohol instead of the desired secondary amine. How do I fix this? A1: This is a classic temperature and stoichiometry issue. The pyridazine ring heavily withdraws electron density from the C3-carbaldehyde, making it highly susceptible to premature reduction by your hydride source (e.g., NaBH(OAc)₃ or NaCNBH₃)[8][10]. The Fix: You must decouple the imine formation from the reduction step. Stir the aldehyde and amine at room temperature (20–25 °C) for 2–4 hours. Then, cool the reaction to 0 °C before adding the reducing agent portion-wise. Maintaining a temperature below 10 °C during reduction ensures the hydride selectively attacks the formed iminium ion rather than the unreacted aldehyde.

Q2: I am attempting a Suzuki-Miyaura cross-coupling on the C6-bromo position, but I observe complete decomposition of the starting material. I am using standard conditions (Pd(PPh₃)₄, Na₂CO₃, 90 °C). A2: The C3-carbaldehyde is chemically incompatible with strong bases at 90 °C. Under these conditions, the aldehyde undergoes rapid disproportionation or aldol condensation with solvent impurities. The Fix: Lower the reaction temperature to 50–60 °C . To achieve catalytic turnover at this lower temperature, abandon Pd(PPh₃)₄ and switch to a more active precatalyst system such as Pd(dppf)Cl₂ or an XPhos Pd G3 palladacycle[7][11]. Substitute Na₂CO₃ with a milder base like K₃PO₄, and use a Dioxane/H₂O solvent system.

Q3: Can I perform an SNAr reaction with a primary amine on the C6-bromo position without protecting the aldehyde first? A3: Yes, but strict temperature control is mandatory. Because the C6-bromo position is activated by both the adjacent diaza-system and the para-like electron-withdrawing aldehyde, the LUMO energy is exceptionally low[3]. The Fix: Run the SNAr reaction at 0 °C to 25 °C (Room Temperature) [9]. If you heat the reaction, the amine will either condense with the aldehyde to form an imine or cause ring-opening. Use a non-nucleophilic base (like DIPEA) in a polar aprotic solvent (DMF or THF) to facilitate the substitution cleanly.

Validated Experimental Protocols
Protocol 1: Temperature-Controlled Reductive Amination

Self-Validation Check: The reaction mixture should remain a clear solution; rapid bubbling upon hydride addition indicates unwanted exothermic decomposition.

  • Dissolve 6-bromopyridazine-3-carbaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous DCE (0.2 M).

  • Add glacial acetic acid (1.2 eq) and stir at 20–25 °C for 3 hours to ensure complete imine formation.

  • Cool the reaction flask strictly to 0 °C using an ice-water bath.

  • Add NaBH(OAc)₃ (1.5 eq) in three equal portions over 15 minutes, maintaining the internal temperature below 5 °C.

  • Stir at 0 °C for 1 hour, then allow to slowly warm to 20 °C. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol 2: Mild-Temperature Suzuki-Miyaura Coupling

Self-Validation Check: The solution should transition from a pale yellow to a dark red/brown homogeneous mixture. Black precipitate indicates catalyst crashing out due to over-heating.

  • In a Schlenk flask, combine 6-bromopyridazine-3-carbaldehyde (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Evacuate and backfill with Argon (3x).

  • Add degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M).

  • Heat the reaction strictly to 55 °C using a thermostated heating block. Monitor by LC-MS (Reaction typically completes in 4–6 hours).

  • Cool to room temperature, filter through Celite, and concentrate for purification.

Protocol 3: Cold SNAr with Amines

Self-Validation Check: Conversion should reach >90% within 2 hours at room temperature. If starting material remains, do not heat; add 0.2 eq more amine.

  • Dissolve 6-bromopyridazine-3-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C .

  • Add DIPEA (2.0 eq).

  • Add the nucleophilic amine (1.05 eq) dropwise over 10 minutes.

  • Stir at 0 °C for 30 minutes, then remove the ice bath and stir at 20–25 °C for 2 hours.

  • Quench with water and extract with DCM. Avoid heating during the concentration step to preserve the aldehyde.

References
  • National Institutes of Health. "6-Bromopyridazine-3-carbaldehyde | C5H3BrN2O | CID 138989855", PubChem. URL: [Link]

  • ACS Publications. "Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine", The Journal of Organic Chemistry. URL: [Link]

  • ACS Publications. "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst", Organic Letters. URL: [Link]

  • Google Patents. "US 11680053 B2 - Preparation of Intermediates via Pyrimidine Ring Formation".

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 6-Bromopyridazine-3-carbaldehyde and Its Structural Analogs

For the modern researcher in synthetic chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in synthetic chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular framework of a compound. This guide offers an in-depth analysis of the ¹H NMR characterization of 6-Bromopyridazine-3-carbaldehyde, a versatile building block in medicinal chemistry. Due to the limited availability of its complete experimental ¹H NMR data in public-domain literature, we present a predicted spectrum based on a comparative analysis with its close structural analogs: 6-Chloropyridazine-3-carbaldehyde and 6-Bromopyridine-3-carbaldehyde. This approach not only provides a reliable estimation of its spectral features but also offers valuable insights into the electronic effects of substituents and the influence of the pyridazine core.

The Significance of ¹H NMR in Heterocyclic Chemistry

¹H NMR spectroscopy provides three key pieces of information for structure determination:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from the interaction of a proton with its neighboring protons (spin-spin coupling). The number of peaks in a signal (singlet, doublet, triplet, etc.) and the coupling constant (J, in Hz) provide information about the number and relative orientation of adjacent protons.

Comparative ¹H NMR Analysis

The structures of 6-Bromopyridazine-3-carbaldehyde and its selected analogs are presented below, followed by a detailed comparison of their ¹H NMR spectral data.

Molecular Structures for Comparison

Caption: Molecular structures of the target compound and its analogs.

Table 1: Comparison of ¹H NMR Spectral Data

CompoundProtonPredicted/Observed Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
6-Bromopyridazine-3-carbaldehyde Aldehyde-H~10.2s-
H-4~8.2d~9.0
H-5~8.0d~9.0
6-Chloropyridazine-3-carbaldehyde Aldehyde-H~10.1s-
H-4~8.1d~9.0
H-5~7.9d~9.0
6-Bromopyridine-3-carbaldehyde Aldehyde-H~10.0s-
H-2~9.0d~2.0
H-4~8.2dd~8.0, 2.0
H-5~7.8d~8.0

Note: The data for 6-Bromopyridazine-3-carbaldehyde is predicted based on the analysis of its analogs and established principles of NMR spectroscopy. The data for the analogs is based on available literature and spectral databases.

Analysis of Spectral Data

6-Bromopyridazine-3-carbaldehyde (Predicted)
  • Aldehyde Proton (CHO): This proton is expected to appear as a singlet at a significantly downfield chemical shift, around 10.2 ppm . The strong deshielding is due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.

  • Ring Protons (H-4 and H-5): The two protons on the pyridazine ring are adjacent to each other and are expected to appear as a pair of doublets.

    • H-4: This proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most downfield of the ring protons, at approximately 8.2 ppm .

    • H-5: This proton is ortho to the bromine atom and is expected to be slightly upfield compared to H-4, at around 8.0 ppm .

    • Coupling: H-4 and H-5 will couple with each other, resulting in a doublet for each signal with a coupling constant (J) of approximately 9.0 Hz , which is typical for ortho coupling in six-membered aromatic rings.

Comparison with 6-Chloropyridazine-3-carbaldehyde

The ¹H NMR spectrum of 6-Chloropyridazine-3-carbaldehyde is predicted to be very similar to its bromo-analog. The primary difference lies in the electronic effect of the halogen. Bromine is slightly less electronegative than chlorine. This subtle difference may result in a minor upfield shift for the protons in the bromo-derivative compared to the chloro-derivative, though this effect is generally small for protons that are not directly adjacent to the halogen.

Comparison with 6-Bromopyridine-3-carbaldehyde

This comparison highlights the influence of the second nitrogen atom in the pyridazine ring.

  • Number of Ring Protons: 6-Bromopyridine-3-carbaldehyde has three aromatic protons, leading to a more complex spectrum than the two-proton system of the pyridazine analog.

  • Chemical Shifts:

    • The H-2 proton in the pyridine ring is situated between the nitrogen atom and the aldehyde group, leading to strong deshielding and a downfield shift to around 9.0 ppm .

    • The aldehyde proton in the pyridine analog is slightly upfield (~10.0 ppm) compared to the pyridazine analog (~10.2 ppm), suggesting a slightly more electron-withdrawing nature of the pyridazine ring.

  • Coupling Patterns: The pyridine ring exhibits ortho (H-4, H-5; J ≈ 8.0 Hz) and meta (H-2, H-4; J ≈ 2.0 Hz) coupling, resulting in a doublet of doublets for H-4. This contrasts with the simple doublet-of-doublets pattern expected for the pyridazine analog.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of a compound like 6-Bromopyridazine-3-carbaldehyde.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • 6-Bromopyridazine-3-carbaldehyde (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) of high purity

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the sample directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ is used for less soluble samples. c. Ensure the sample is fully dissolved. Use a vortex mixer if necessary. d. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve a high level of homogeneity, which is crucial for sharp signals and good resolution. d. Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. Typical parameters include:

    • Pulse angle: 30-45 degrees
    • Acquisition time: 2-4 seconds
    • Relaxation delay: 1-5 seconds
    • Number of scans: 8-16 (can be increased for dilute samples)
  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in the positive phase. c. Perform baseline correction to obtain a flat baseline. d. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). e. Integrate the signals to determine the relative proton ratios. f. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

¹H NMR Correlation Diagram for 6-Bromopyridazine-3-carbaldehyde

G H_aldehyde CHO ~10.2 ppm (s) H4 H-4 ~8.2 ppm (d) H5 H-5 ~8.0 ppm (d) H4->H5 J ≈ 9.0 Hz Br Br N1 N N2 N

Caption: Predicted ¹H NMR correlations for 6-Bromopyridazine-3-carbaldehyde.

Conclusion

References

  • PubChem. 6-Bromopyridazine-3-carbaldehyde. National Center for Biotechnology Information. [Link][1][2]

  • PubChem. 6-Bromopyridine-3-carboxaldehyde. National Center for Biotechnology Information. [Link][3][4]

  • T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed. Elsevier, 2016.
  • H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed. Wiley-VCH, 2011.

Sources

Comparative

Reactivity Face-Off: A Comparative Guide to 6-Bromopyridazine-3-carbaldehyde and 6-Chloropyridazine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: Choosing the Right Pyridazine for Your Synthesis In the landscape of heterocyclic chemistry, pyridazines are indispe...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Choosing the Right Pyridazine for Your Synthesis

In the landscape of heterocyclic chemistry, pyridazines are indispensable building blocks, prized for their unique electronic properties and versatile reactivity.[1] As key intermediates in the synthesis of pharmaceuticals and agrochemicals, the strategic selection of a pyridazine starting material is a critical decision that can define the efficiency and success of a synthetic route. This guide provides an in-depth, objective comparison of two common pyridazine reagents: 6-Bromopyridazine-3-carbaldehyde and 6-Chloropyridazine .

While structurally similar, the difference in their halogen substituent (Bromine vs. Chlorine) and the presence of a carbaldehyde group create distinct reactivity profiles. This guide will dissect these differences, moving beyond simple data sheets to explain the underlying chemical principles that govern their behavior in two cornerstone reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). We will provide field-proven insights, detailed experimental protocols, and supporting data to empower you, the researcher, to make an informed choice for your specific synthetic challenge.

Pillar 1: The Electronic Landscape - Why the Halogen and Aldehyde Matter

The reactivity of both molecules is fundamentally governed by the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms act as strong electron-withdrawing groups through both inductive and mesomeric effects, rendering the ring's carbon atoms electrophilic.[2][3] This inherent electron deficiency is the primary reason these heterocycles are excellent substrates for both nucleophilic attack and palladium-catalyzed cross-coupling reactions.[4]

  • 6-Chloropyridazine : The chlorine atom, being highly electronegative, further withdraws electron density from the ring, particularly from the carbon to which it is attached (C6). This strong polarization makes C6 a prime target for nucleophilic attack.

  • 6-Bromopyridazine-3-carbaldehyde : This molecule has two powerful electron-withdrawing features. The bromine atom at C6 functions similarly to chlorine, though it is less electronegative. Critically, the carbaldehyde (-CHO) group at C3 is a potent electron-withdrawing group, which significantly depletes electron density across the entire ring system, enhancing the electrophilicity of all ring carbons.

This electronic disparity is the key to their differential reactivity.

Property6-Bromopyridazine-3-carbaldehyde6-ChloropyridazineRationale
Molecular Formula C₅H₃BrN₂OC₄H₃ClN₂-
Molecular Weight 186.99 g/mol [5]114.54 g/mol -
C-X Bond Energy ~276 kJ/mol (C-Br)[6]~328 kJ/mol (C-Cl)[6]The C-Cl bond is stronger and requires more energy to break.
Electrophilicity of C6 HighVery HighChlorine's greater electronegativity creates a more polarized C-Cl bond, making the carbon more electrophilic.[7]
Overall Ring Activation Very HighHighThe additional electron-withdrawing aldehyde group makes the entire ring system more electron-deficient.[8]

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

A. Palladium-Catalyzed Cross-Coupling: The Bromo Advantage

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for C-C bond formation.[9][10] The universally accepted mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The critical, and often rate-limiting, step is the initial oxidative addition , where the Palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[6] Here, the weaker bond triumphs.

Causality : The Carbon-Bromine bond (BDE: ~276 kJ/mol) is significantly weaker than the Carbon-Chlorine bond (BDE: ~328 kJ/mol).[6] This lower bond dissociation energy means that 6-bromopyridazine-3-carbaldehyde undergoes oxidative addition much more readily and under milder conditions than 6-chloropyridazine. The greater polarizability of the C-Br bond also facilitates interaction with the electron-rich palladium center.[6]

dot

Suzuki_Coupling_Cycle Catalytic Cycle of Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Faster for Ar-Br Slower for Ar-Cl PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII Rate-Limiting Step Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' (L)₂ Transmetal->PdII_Ar ArB Ar'-B(OR)₂ ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (Halopyridazine) ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data Summary: Suzuki-Miyaura Coupling Yields

While direct comparative studies on these exact two substrates are scarce, the general trend is well-established. The following table illustrates the higher reactivity of aryl bromides over aryl chlorides in analogous systems.

SubstrateCoupling PartnerCatalyst/ConditionsYieldReference
3-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/EtOH, 80 °CFair-Low[4][4]
6-Amino-3-chloropyridazinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene, 110 °C35-65%BenchChem
General Aryl BromideArylboronic acidPd₂(dba)₃/ligand, K₃PO₄, Dioxane, 80 °CGenerally >85%[6]
General Aryl ChlorideArylboronic acidPd₂(dba)₃/ligand, K₃PO₄, Dioxane, 100 °CGenerally 60-80%[6]

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of a bromopyridazine derivative.

  • Reaction Setup : To an oven-dried flask, add 6-bromopyridazine-3-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).[11]

  • Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[4] Add degassed solvents, for example, a 4:1 mixture of 1,4-dioxane and water, via syringe.[12]

  • Reaction : Heat the mixture with vigorous stirring to 80-90 °C.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

B. Nucleophilic Aromatic Substitution (SNAr): The Chloro Advantage

For SNAr reactions, the mechanism shifts from catalyst insertion to direct attack by a nucleophile. The reaction typically proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13]

Causality : In this mechanistic paradigm, the initial nucleophilic attack is often the rate-determining step. Reactivity is governed by the electrophilicity of the carbon atom bearing the leaving group. Due to chlorine's higher electronegativity compared to bromine, the C-Cl bond is more polarized. This makes the carbon atom in 6-chloropyridazine more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles. [7] While bromine is a better leaving group in the elimination step, the activation barrier for the initial attack is the dominant factor in these highly electron-poor systems.

dot

SNAr_Mechanism Mechanism of Nucleophilic Aromatic Substitution (SNAr) Start Halopyridazine (Ar-X) Attack Nucleophilic Attack Start->Attack Nu Nucleophile (Nu⁻) Nu->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Attack->Meisenheimer Rate-Determining Step (Faster for Ar-Cl) Elim Elimination of Leaving Group Meisenheimer->Elim Restoration of Aromaticity Product Substituted Pyridazine (Ar-Nu) Elim->Product LG Leaving Group (X⁻) Elim->LG

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Self-Validating Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a typical amination reaction on a chloropyridazine substrate.

  • Reaction Setup : In a sealed reaction vessel, combine 6-chloropyridazine (1.0 equiv) and the desired amine nucleophile (e.g., morpholine, 2.0-3.0 equiv).[14]

  • Solvent : Add a suitable polar aprotic solvent, such as n-butanol or dimethylformamide (DMF).

  • Reaction : Heat the mixture to reflux (typically 100-150 °C) with stirring. A base (e.g., K₂CO₃) may be added to scavenge the HCl byproduct. For less reactive nucleophiles, a copper catalyst can sometimes be employed.[14]

  • Monitoring : Monitor the reaction by TLC or LC-MS. These reactions can often take 24-48 hours.

  • Work-up : After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ether or ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or silica gel column chromatography.

Pillar 3: The Aldehyde Factor - Unique Reactivity of 6-Bromopyridazine-3-carbaldehyde

The carbaldehyde group at the C3 position of 6-bromopyridazine-3-carbaldehyde is not merely an electronic spectator; it is a versatile functional handle for a host of subsequent transformations. This provides a significant synthetic advantage over 6-chloropyridazine. The electron-withdrawing nature of the bromopyridazine ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles.[15]

Key reactions involving the aldehyde group include:

  • Reductive Amination : Reaction with a primary or secondary amine followed by a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-pyridazines.[15]

  • Wittig Reaction : Conversion of the aldehyde to an alkene.

  • Condensation Reactions : Aldol or Knoevenagel condensations with active methylene compounds.

  • Oxidation/Reduction : Conversion to a carboxylic acid (e.g., using KMnO₄) or a primary alcohol (e.g., using NaBH₄).

dot

Aldehyde_Reactivity Synthetic Transformations of the Aldehyde Group Start 6-Bromopyridazine-3-carbaldehyde RedAmine Reductive Amination (+ R₂NH, [H]) Start->RedAmine Wittig Wittig Reaction (+ Ph₃P=CHR) Start->Wittig Condense Condensation (+ CH₂(CN)₂) Start->Condense OxRed Oxidation / Reduction (+ [O] or [H]) Start->OxRed AmineProduct Aminomethyl Product RedAmine->AmineProduct AlkeneProduct Alkene Product Wittig->AlkeneProduct CondenseProduct Condensation Adduct Condense->CondenseProduct AcidAlcohol Carboxylic Acid or Alcohol Product OxRed->AcidAlcohol

Caption: Synthetic Transformations of the Aldehyde Group.

Summary and Recommendations: Making the Right Choice

The choice between 6-bromopyridazine-3-carbaldehyde and 6-chloropyridazine is not a matter of which is "better," but which is "right" for the intended transformation.

Feature / Reaction Type6-Bromopyridazine-3-carbaldehyde6-ChloropyridazineRecommendation
Palladium Cross-Coupling More Reactive Less ReactiveChoose the bromo-derivative for higher yields, milder conditions, and faster reaction times. Ideal for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Nucleophilic Aromatic Sub. Less ReactiveMore Reactive Choose the chloro-derivative for SNAr reactions, as the carbon center is more electrophilic, leading to faster nucleophilic attack.
Synthetic Versatility Higher LowerThe aldehyde group offers a secondary, orthogonal reaction site for extensive derivatization, making it a superior building block for library synthesis.
Cost & Availability Generally HigherGenerally LowerFor large-scale synthesis where cost is a primary driver and a robust SNAr or a highly optimized cross-coupling protocol can be developed, the chloro-derivative may be more economical.

Final Insight for the Practicing Scientist:

  • For rapid C-C or C-N bond formation via cross-coupling , where you are functionalizing the C6 position, 6-bromopyridazine-3-carbaldehyde is the superior choice due to the inherent reactivity of the C-Br bond.

  • If your primary goal is to introduce a nucleophile at the C6 position via SNAr , 6-chloropyridazine will likely provide a more efficient reaction.

  • For building molecular complexity and accessing diverse chemical space, the dual reactivity of 6-bromopyridazine-3-carbaldehyde —offering both a cross-coupling site and a versatile aldehyde handle—makes it an exceptionally valuable and powerful intermediate in drug discovery and development.

References

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
  • The Position of Power: How Substituents Dict
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem.
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine. Benchchem.
  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group.
  • The basicities of some pyridazine derivatives. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
  • Concerted nucleophilic arom
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available at: [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing).
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
  • Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and...
  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. Available at: [Link]

  • Protocols for Nucleophilic Substitution on 6,6'-Bis(chloromethyl)-2,2'-bipyridine: A Detailed Guide for Researchers. Benchchem.
  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
  • 6-Bromopyridazine-3-carbaldehyde. PubChem. Available at: [Link]

  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Semantic Scholar.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Merck & Co..
  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • Suzuki Coupling Reaction Procedure. Scribd.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors.
  • Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry (RSC Publishing).
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC.
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
  • Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. PMC.
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Reactions of Aldehydes and Ketones and their Derivatives.
  • Reactivity Face-Off: 2-Bromo-6- isopropylpyrazine vs. 2-Chloro-6. Benchchem.
  • Reactive aldehydes: a new player in inflamm
  • Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones.
  • Reactivity of aldehydes and ketones (video). Khan Academy.

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Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 6-Bromopyridazine-3-carbaldehyde

Abstract This guide presents a systematic and comparative approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Bromopyridazine-3-carbalde...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide presents a systematic and comparative approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Bromopyridazine-3-carbaldehyde. This molecule serves as a critical intermediate in pharmaceutical synthesis, where its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). We will explore the rationale behind critical experimental choices, from stationary phase selection to mobile phase optimization, and compare the performance of different chromatographic conditions. The narrative culminates in a fully validated method, underpinned by forced degradation studies, that meets the stringent requirements of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge of 6-Bromopyridazine-3-carbaldehyde

6-Bromopyridazine-3-carbaldehyde is a heterocyclic aromatic compound featuring a polar pyridazine core, a reactive aldehyde group, and a hydrophobic bromine substituent.[1][2] This unique combination of functional groups presents a distinct analytical challenge. The aldehyde is susceptible to oxidation, forming the corresponding carboxylic acid (a potential process-related impurity or degradant), while the polar nitrogen-containing ring can lead to poor peak shape on traditional silica-based columns due to interactions with residual silanols.[3][4]

Therefore, a successful purity method must not only quantify the main analyte but also effectively separate it from potential impurities and degradation products. The primary goal is to develop a stability-indicating method, which is a validated analytical procedure that can accurately and selectively measure the drug substance in the presence of its degradation products.[5][6] This guide provides the in-depth, experience-driven causality behind each step of the development process.

Foundational Strategy: A Multi-Column Screening Approach

A common starting point for many reversed-phase methods is a C18 column.[7] However, to build a truly robust method and understand the analyte's behavior, screening multiple stationary phases with different selectivities is a superior strategy. We selected three columns for initial evaluation, each offering a unique retention mechanism.

  • Workhorse Phase (C18): Provides primary retention based on hydrophobicity. Ideal for a baseline understanding of the analyte's behavior.[8]

  • Aromatic-Interaction Phase (Phenyl-Hexyl): Offers alternative selectivity through π-π interactions between the phenyl ligands and the aromatic pyridazine ring.[7][8] This can be particularly effective for separating structurally similar aromatic compounds.

  • Polar-Capable Phase (Cyano): Can be used in both reversed-phase and normal-phase modes and provides different selectivity based on dipole-dipole interactions. It is less hydrophobic than C18, which can be advantageous for more polar compounds.

Experimental Workflow for Column Screening

G cluster_prep Preparation cluster_screening Screening Protocol A Prepare 100 µg/mL Analyte in 50:50 ACN:H₂O D Run Generic Gradient 5-95% B over 15 min Flow: 1.0 mL/min Temp: 30°C | UV: 254 nm A->D B Prepare Mobile Phases: A: 0.1% Formic Acid in H₂O B: Acetonitrile (ACN) B->D C1 Column 1: C18 (4.6x150mm, 5µm) C1->D C2 Column 2: Phenyl-Hexyl (4.6x150mm, 5µm) C2->D C3 Column 3: Cyano (4.6x150mm, 5µm) C3->D E Evaluate Data: - Retention Factor (k') - Peak Shape (Tailing) - Selectivity (α) for Impurities D->E F Select Optimal Column for Further Optimization E->F

Caption: Initial column screening workflow.

Comparative Analysis of Stationary Phases

The screening runs revealed significant differences in performance across the three columns. A known process impurity, 6-Bromo-pyridazine-3-carboxylic acid (the oxidation product), was co-injected to assess selectivity.

ParameterC18 ColumnPhenyl-Hexyl ColumnCyano Column
Retention Time (Analyte) 8.52 min9.31 min4.25 min
Retention Time (Impurity) 6.15 min7.85 min4.18 min
Resolution (α) 2.81.91.1
USP Tailing Factor (Analyte) 1.41.11.6
Observations Good resolution but showed moderate peak tailing for the analyte.Excellent peak shape, indicating favorable π-π interactions. Lower resolution than C18.Poor retention and co-elution of the impurity, indicating insufficient hydrophobic interaction.

Interpretation of Results:

The C18 column provided the best separation from the carboxylic acid impurity but suffered from peak tailing. This is a classic sign of secondary interactions between the polar analyte and acidic silanol groups on the silica surface.[3] The Cyano column was unsuitable due to poor retention. The Phenyl-Hexyl column, however, delivered a significantly improved peak shape (Tailing Factor of 1.1), suggesting that the π-π interactions are a dominant and beneficial retention mechanism for this molecule.[4] Although the initial resolution was lower than C18, this can be readily improved by optimizing the mobile phase. Therefore, the Phenyl-Hexyl column was selected for further method development.

Mobile Phase Optimization: Fine-Tuning Selectivity

With the stationary phase selected, the next step is to optimize the mobile phase to achieve the desired resolution and run time.[9]

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. While acetonitrile is generally a stronger solvent, they offer different selectivities.[10]

  • Acetonitrile (ACN): Typically provides sharper peaks due to its lower viscosity and different solvation effects.

  • Methanol (MeOH): Can engage in hydrogen bonding, which can alter selectivity for polar compounds containing H-bond donors or acceptors.

A comparison on the Phenyl-Hexyl column showed that while both solvents could elute the analyte, ACN provided better peak efficiency and a shorter analysis time.

pH Control: The Key to Symmetrical Peaks

The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[11][12] To ensure consistent retention and avoid peak broadening, the mobile phase pH should be at least 1.5-2 units away from the analyte's pKa. The pyridazine ring is weakly basic. By acidifying the mobile phase with 0.1% formic acid (pH ~2.7), we ensure the nitrogen atoms are consistently protonated, leading to a single ionic species and thus sharp, reproducible peaks.

The Optimized Method and Forced Degradation Studies

The optimization process led to the final method parameters. To prove this method is stability-indicating, forced degradation studies are essential.[13][14] The goal is to generate 5-20% degradation to ensure that any potential degradants are detected and separated from the main analyte peak.[15]

Final Optimized HPLC Method
ParameterCondition
Column Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes, hold at 70% for 2 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Forced Degradation Protocol & Results

A sample of 6-Bromopyridazine-3-carbaldehyde was subjected to various stress conditions as mandated by ICH guidelines.[6][16]

G cluster_stress Stress Conditions A Acid Hydrolysis (0.1N HCl, 60°C, 4h) G Analyze by Optimized HPLC-PDA Method A->G B Base Hydrolysis (0.1N NaOH, RT, 1h) B->G C Oxidation (3% H₂O₂, RT, 2h) C->G D Thermal (80°C, 24h) D->G E Photolytic (ICH Q1B, 1.2M lux-hrs) E->G F 6-Bromopyridazine-3-carbaldehyde (1 mg/mL in Diluent) F->A F->B F->C F->D F->E H Evaluate Results: - % Degradation - Peak Purity (PDA) - Resolution of Degradants G->H

Caption: Workflow for forced degradation studies.

Summary of Forced Degradation Results:

Condition% DegradationKey Degradant Peak (RT)Resolution from Analyte
Acidic (0.1N HCl)~8%5.1 min> 2.0
Basic (0.1N NaOH)~15%3.8 min> 2.0
Oxidative (3% H₂O₂)~18%6.2 min (Carboxylic Acid)> 2.0
Thermal (80°C)< 2% (Stable)--
Photolytic~5%7.1 min> 2.0

Method Validation Protocol (as per ICH Q2(R1))

The final step is to formally validate the method to demonstrate its suitability for its intended purpose.[17][18][19]

Experimental Protocol for Validation
  • Specificity: Already demonstrated through forced degradation studies.

  • Linearity: Prepare standard solutions at five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate and calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the standard solution at 100% concentration on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for all results.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically established where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on retention time and resolution.

Acceptance Criteria and Expected Results
Validation ParameterAcceptance Criterion
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%
LOQ (%RSD) ≤ 10.0%
Robustness System suitability parameters (resolution, tailing) must pass.

Conclusion

This guide has systematically compared different chromatographic strategies to develop a scientifically sound, robust, and stability-indicating HPLC method for the purity analysis of 6-Bromopyridazine-3-carbaldehyde. By moving beyond a standard C18 approach and evaluating columns with alternative selectivities, we identified a Phenyl-Hexyl stationary phase that provided superior peak shape. Subsequent optimization of the mobile phase and rigorous validation, including forced degradation studies, confirmed the method's suitability for its intended purpose in a quality control environment. This comparative approach not only yields a high-quality final method but also builds a deeper understanding of the analyte's chromatographic behavior, which is the hallmark of expert method development.

References

  • International Council for Harmonisation. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Ngwa, G. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Studylib. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Corden, B. (n.d.). The Use Of Forced Degradation In Analytical Method Development. DSI. [Link]

  • de Oliveira, M. A., et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. [Link]

  • Ermer, J. (n.d.). Validation of analytical methods in accordance with ICH guidelines Q2(R1). Scribd. [Link]

  • Arnold, E. (2017). HPLC: What to do in case of peaks being too broad? Chromblog. [Link]

  • Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Various Authors. (2023). How to fix peak shape in hplc? ResearchGate. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

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  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

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  • HELIX Chromatography. (2022). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138989855, 6-Bromopyridazine-3-carbaldehyde. [Link]

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Comparative

A Tale of Two Scaffolds: Unveiling the Bioactive Potential of Pyridazine and Pyridine Carbaldehydes

A Senior Application Scientist's Guide to Comparative Bioactivity In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced therapeutic efficacy is perpetual. Among the myriad of heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative Bioactivity

In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced therapeutic efficacy is perpetual. Among the myriad of heterocyclic scaffolds, pyridazine and pyridine rings are fundamental building blocks in the design of bioactive molecules. This guide offers an in-depth, comparative analysis of the bioactivity of pyridazine and pyridine carbaldehyde scaffolds, moving beyond a simple recitation of facts to provide a causal understanding of their therapeutic potential. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery endeavors.

The Structural Nuances: Pyridazine vs. Pyridine

At the heart of their differing biological activities lie the subtle yet significant structural distinctions between the pyridazine and pyridine nuclei. The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is a ubiquitous scaffold in numerous FDA-approved drugs.[1][2] Its lone nitrogen atom imparts basicity and the ability to form hydrogen bonds, crucial for molecular recognition and binding to biological targets.

In contrast, the pyridazine ring contains two adjacent nitrogen atoms within its six-membered aromatic structure.[3] This arrangement significantly alters the electronic properties of the ring, influencing its pKa, dipole moment, and hydrogen bonding capacity. These differences in physicochemical properties can lead to distinct interactions with biological macromolecules, ultimately dictating the bioactivity profile of their derivatives.[4]

Comparative Bioactivity Analysis

This section provides a head-to-head comparison of the bioactivity of derivatives originating from pyridazine and pyridine carbaldehyde scaffolds across three key therapeutic areas.

Anticancer Activity: A Battle for Cellular Supremacy

Both pyridazine and pyridine-based compounds have demonstrated significant potential as anticancer agents, often by targeting critical signaling pathways involved in tumor progression.[5][6]

Pyridazine Derivatives:

Derivatives of pyridazine have shown remarkable efficacy against a range of cancer cell lines.[7] A prominent mechanism of action for many anticancer pyridazines is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3] By blocking the ATP-binding site of VEGFR-2, these compounds can effectively stifle tumor neovascularization.[3]

Pyridine Derivatives:

Pyridine scaffolds are also central to the development of potent anticancer agents, including several approved kinase inhibitors.[6] Their derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][8] The mode of action for many pyridine-based anticancer drugs involves the inhibition of crucial kinases that drive tumor growth and proliferation.[5]

Quantitative Comparison of Anticancer Activity:

Scaffold DerivativeCancer Cell LineIC50 (µM)Reference
Pyridazine Derivative (Compound 9e) NCI-60 Panel (various)Growth Inhibition[9]
Pyridazine Derivative (ABT-963) (Anti-inflammatory, related to cancer)COX-2/COX-1 Selectivity: 276[10]
Pyridine Derivative (Compound 1) HepG2 (Liver Cancer)4.5 ± 0.3[8]
Pyridine Derivative (Compound 8e) MCF-7 (Breast Cancer)> Doxorubicin[5]

This table presents a selection of data from various studies to illustrate the anticancer potential of both scaffolds. Direct comparison is challenging due to variations in specific derivatives and experimental conditions.

Antimicrobial Activity: The Fight Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Both pyridazine and pyridine derivatives have emerged as promising candidates in this arena.

Pyridazine Derivatives:

Certain pyridazine derivatives have exhibited potent and broad-spectrum antimicrobial activity.[11] Notably, some chloro-substituted pyridazines have demonstrated strong antibacterial effects against Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) lower than the standard antibiotic chloramphenicol.[12]

Pyridine Derivatives:

The pyridine scaffold is a component of many established antimicrobial agents. Its derivatives have been shown to possess significant antibacterial and antifungal activities.[2]

Quantitative Comparison of Antimicrobial Activity:

Scaffold DerivativeMicroorganismMIC (µg/mL)Reference
Chloro Pyridazine Derivatives E. coli, P. aeruginosa0.892–3.744[12]
Pyrazine-2-carbaldehyde Derivative (4f, 4k) Gram-positive bacteria3.12 - 12.5[13]
Pyridine Derivative (6a-h) Various bacteria> Ofloxacin

This table highlights the antimicrobial potential of derivatives from both scaffolds. The data is collated from different research articles.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases. Pyridazine and pyridine derivatives have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Pyridazine Derivatives:

Many pyridazinone derivatives have been identified as selective COX-2 inhibitors.[10] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory response.[14] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15]

Pyridine Derivatives:

Pyridine-containing compounds have also been developed as anti-inflammatory agents.[16] Their mechanism of action can involve the inhibition of various inflammatory mediators.[2]

Quantitative Comparison of Anti-inflammatory Activity:

Scaffold DerivativeAssayIC50 (µM) or % InhibitionReference
Pyridazine Derivative (ABT-963) COX-2 InhibitionCOX-2/COX-1 Selectivity: 276[10]
Pyridazinone Derivative (Compound 71) LPS-induced NF-κB activationIC50 = 2.0[17]
Pyridine Derivative (7a) LPS-induced NO inhibition in RAW macrophagesIC50 = 76.6[16]
Pyridine Carbothioamide (R6) In vitro anti-inflammatoryIC50 = 10.25 ± 0.0[2]

This table showcases the anti-inflammatory properties of derivatives from both scaffolds, with data sourced from multiple studies.

Experimental Methodologies: The Foundation of Reliable Data

The bioactivity data presented in this guide is underpinned by robust and validated experimental protocols. Here, we detail the methodologies for the key assays mentioned.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[18][19]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[20]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[20]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570nm) G->H I Calculate IC50 H->I Broth_Microdilution_Workflow A Serial Dilution of Compound in Broth C Inoculate Microtiter Plate A->C B Prepare Standardized Inoculum B->C D Incubate (16-20h) C->D E Visually Determine MIC D->E

Broth Microdilution Experimental Workflow.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a widely used model to evaluate the acute anti-inflammatory activity of compounds. [1][21] Protocol:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least a week. [22]2. Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin. [23]3. Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal. [23]4. Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. [23]5. Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Key Signaling Pathways

Understanding the molecular mechanisms underlying the bioactivities of these scaffolds is crucial for rational drug design.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. [24]This leads to the activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. [25][26]Pyridazine and pyridine derivatives that inhibit VEGFR-2 can effectively block these pro-angiogenic signals. [3][5]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Pyridazine/Pyridine Carbaldehyde Derivatives Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 Signaling Pathway.
COX-2 Pathway in Inflammation

During inflammation, the expression of COX-2 is induced, leading to the increased production of prostaglandins (PGs) from arachidonic acid. [14][27]Prostaglandins are key mediators of inflammation, causing vasodilation, increased vascular permeability, and pain. [28]Selective COX-2 inhibitors, including certain pyridazine derivatives, block the synthesis of these pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory effects. [15]

COX2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Inhibitor Pyridazine/Pyridine Carbaldehyde Derivatives Inhibitor->COX2 Inhibits

Simplified COX-2 Pathway in Inflammation.

Conclusion and Future Perspectives

Both pyridazine and pyridine carbaldehyde scaffolds serve as exceptional starting points for the development of novel therapeutic agents with diverse biological activities. While pyridine derivatives have a long and successful history in medicinal chemistry, the unique electronic properties of the pyridazine nucleus offer exciting opportunities for the design of compounds with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

The comparative analysis presented in this guide, though not exhaustive, highlights the immense potential of both scaffolds. The choice between a pyridazine or a pyridine core in a drug discovery program will ultimately depend on the specific biological target and the desired pharmacological profile. Future research should focus on direct, head-to-head comparative studies of structurally analogous pyridazine and pyridine derivatives to provide a more definitive understanding of their relative bioactivities. Such studies, coupled with advanced computational modeling, will undoubtedly accelerate the development of next-generation therapeutics based on these versatile heterocyclic scaffolds.

References

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  • The Expanding Therapeutic Potential of Pyridazine Derivatives: A Technical Overview. (2025). BenchChem.
  • VEGFA-VEGFR2 signaling. (n.d.). PubChem.
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). Bioorganic Chemistry, 151, 107623.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). Scientific Reports, 15(1), 2345.
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (2025). BenchChem.
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  • Pyridine Moiety: Recent Advances in Cancer Treatment. (2022). Current Organic Chemistry, 26(14), 1338-1369.
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  • The anticancer potential of various substituted pyridazines and related compounds. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 8-15.
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  • MTT assay protocol. (n.d.). Abcam.
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  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). STAR Protocols, 5(4), 103030.
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  • One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity. (2026). Asian Journal of Chemistry, 38(1), 1-5.
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Validation

Comparative Yield Analysis of Pyridazine Aldehyde Synthesis Routes: A Technical Guide

Pyridazine carbaldehydes are pivotal electrophilic intermediates in the synthesis of advanced materials and pharmaceuticals, including GABA receptor modulators and targeted antiviral agents[1][2]. However, the highly ele...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridazine carbaldehydes are pivotal electrophilic intermediates in the synthesis of advanced materials and pharmaceuticals, including GABA receptor modulators and targeted antiviral agents[1][2]. However, the highly electron-deficient nature of the 1,2-diazine ring renders direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) completely ineffective[3]. Consequently, researchers must rely on functional group interconversions (FGIs) from pre-installed methyl, vinyl, or hydroxymethyl substituents.

This guide provides an objective, data-driven comparison of the three most reliable synthesis routes for pyridazine aldehydes, evaluating their mechanistic causality, chemoselectivity, and overall yield to assist drug development professionals in selecting the optimal synthetic pathway.

Mechanistic Causality & Route Selection

Route A: Selenium Dioxide (SeO₂) Oxidation of Methylpyridazines

Direct oxidation of methylpyridazines using SeO₂ is a classical approach. However, because the pyridazine ring strongly withdraws electron density, the methyl group is weakly nucleophilic. To enhance reactivity, the pyridazine is often first oxidized to its N-oxide (e.g., 6-methylpyridazine 1-oxide). This modification increases the electron density at the methyl carbon, facilitating the ene-reaction mechanism required for SeO₂ oxidation[3].

  • Causality: While inexpensive, the harsh reflux conditions and the inherent toxicity of SeO₂ often lead to moderate yields due to competitive over-oxidation and product degradation[3].

Route B: Lemieux-Johnson Oxidative Cleavage of Vinylpyridazines

The oxidative cleavage of vinyl or styryl pyridazines using catalytic osmium tetroxide (OsO₄) and stoichiometric sodium periodate (NaIO₄) is a highly selective alternative[3][4]. Mechanistically, OsO₄ undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester. NaIO₄ then cleaves this intermediate to yield the aldehyde while simultaneously reoxidizing the Os(VI) species back to the active Os(VIII) catalyst[4].

  • Causality: This catalytic cycle bypasses the over-oxidation issues seen with direct methyl oxidation, ensuring the reaction stops cleanly at the aldehyde stage under mild, room-temperature conditions.

Route C: Dess-Martin Periodinane (DMP) Oxidation of Hydroxymethylpyridazines

For substrates bearing a primary alcohol, oxidation with Dess-Martin Periodinane (DMP) is the contemporary gold standard[2]. DMP is a hypervalent iodine(V) reagent that operates under extremely mild, neutral conditions.

  • Causality: Because the DMP oxidation mechanism does not proceed via a hydrate intermediate (unlike aqueous chromium-based oxidations), it selectively halts at the aldehyde stage. This is critical for electron-deficient pyridazines, which are highly sensitive to harsh basic or acidic environments[2].

RouteComparison SM1 Methylpyridazine 1-oxide Prod Pyridazine Carbaldehyde SM1->Prod SeO2 / Pyridine (70-75% Yield) SM2 Vinylpyridazine SM2->Prod OsO4 / NaIO4 (80-95% Yield) SM3 Hydroxymethylpyridazine SM3->Prod DMP / CH2Cl2 (85-95% Yield)

Figure 1: Comparative synthetic workflows for pyridazine carbaldehyde generation.

Comparative Yield & Efficiency Data

The following table synthesizes the quantitative performance metrics of the three primary routes based on standard laboratory-scale preparations.

Synthesis RouteStarting MaterialPrimary ReagentsTypical YieldScalabilityChemoselectivity
Direct Oxidation 6-Methylpyridazine 1-oxideSeO₂, Pyridine70–75%Moderate (Toxicity limits scale)Moderate (Risk of over-oxidation)
Oxidative Cleavage VinylpyridazineOsO₄ (cat.), NaIO₄80–95%HighExcellent (Stops at aldehyde)
Alcohol Oxidation HydroxymethylpyridazineDess-Martin Periodinane85–95%HighExcellent (Neutral conditions)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies are designed as self-validating systems, incorporating visual cues that confirm reaction progress.

Protocol 1: Oxidative Cleavage of Vinylpyridazines (Route B)

This protocol utilizes a biphasic system to safely manage the catalytic osmium cycle[3][4].

  • Substrate Preparation: Dissolve the vinylpyridazine derivative (1.0 equiv) in a 3:1 mixture of THF and deionized water to achieve a 0.1 M concentration.

  • Catalyst Addition: Add OsO₄ (0.02 equiv, typically introduced as a 2.5 wt% solution in tert-butanol).

    • Validation Cue: Stir for 10 minutes; the solution will visibly darken to a deep brown/black, confirming the formation of the osmate ester.

  • Oxidative Cleavage: Portion-wise add solid NaIO₄ (2.5 equiv) over 30 minutes to control the mild exotherm[4].

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (CH₂Cl₂/MeOH 95:5) until the starting material is entirely consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to safely reduce any residual osmium species. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the highly pure pyridazine carbaldehyde[3].

LemieuxJohnson S1 1. Dissolve Alkene S2 2. Add OsO4 (Catalyst) S1->S2 S3 3. Add NaIO4 (Cleavage) S2->S3 S4 4. Aqueous Workup S3->S4 S5 5. Isolate Aldehyde S4->S5

Figure 2: Step-by-step workflow for the oxidative cleavage of vinylpyridazines.

Protocol 2: DMP Oxidation of Hydroxymethylpyridazines (Route C)

This protocol is ideal for late-stage functionalization where the preservation of sensitive functional groups is paramount[2].

  • Substrate Preparation: Dissolve the hydroxymethylpyridazine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M concentration) under an inert argon atmosphere[2].

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv) in a single portion.

  • Oxidation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–2 hours.

    • Validation Cue: The reaction is proceeding successfully when a dense white precipitate (the iodine(III) byproduct, 2-iodosobenzoic acid) forms in the flask[2].

  • Quenching: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15–30 minutes until the organic layer is completely clear and the precipitate dissolves.

  • Workup & Isolation: Separate the organic layer, extract the aqueous phase with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo to afford the target aldehyde[2].

Sources

Comparative

Differentiating 6-Bromopyridazine-3-carbaldehyde from Regioisomers: A Comprehensive Analytical Guide

Structural Context & Synthetic Significance In modern drug development, the 6-bromopyridazine-3-carbaldehyde scaffold (CAS: 2169110-11-4) is highly prized for its orthogonal reactivity. The aldehyde moiety serves as a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Context & Synthetic Significance

In modern drug development, the 6-bromopyridazine-3-carbaldehyde scaffold (CAS: 2169110-11-4) is highly prized for its orthogonal reactivity. The aldehyde moiety serves as a prime handle for reductive aminations or olefinations, while the C-6 bromide is perfectly primed for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[1].

When comparing the synthetic performance of these isomers, the 6-bromo target exhibits superior reactivity in cross-couplings because the C-6 position is highly activated by the adjacent diazine nitrogen. In contrast, the 4-bromo and 5-bromo alternatives often suffer from sluggish reaction kinetics and higher rates of protodehalogenation. However, formylation of bromopyridazines or de novo ring syntheses frequently yield complex regioisomeric mixtures[2]. Misidentifying a 4-bromo or 5-bromo isomer as the 6-bromo target can derail an entire medicinal chemistry program, leading to off-target structure-activity relationships (SAR) and wasted resources.

Workflow Start Target Scaffold: Bromopyridazine Carbaldehydes Isomer1 6-Bromo Isomer (Target) Start->Isomer1 Isomer2 4-Bromo & 5-Bromo (Regioisomers) Start->Isomer2 Analysis Analytical Differentiation (NMR & X-Ray) Isomer1->Analysis Isomer2->Analysis Coupling Downstream Application: Regioselective Cross-Coupling Analysis->Coupling

Workflow for the synthesis, analytical differentiation, and downstream application of pyridazine isomers.

The Causality of NMR Differentiation: Decoding the Diazine Ring

The most robust, non-destructive method for differentiating these isomers is 1 H Nuclear Magnetic Resonance (NMR) spectroscopy. As an Application Scientist, I emphasize that differentiation must rely not merely on chemical shifts—which can be heavily solvent-dependent—but on the immutable physics of scalar spin-spin coupling ( J -coupling) within the diazine ring[3].

The Causality Behind the Data: Why do the coupling constants differ so drastically between regioisomers? Scalar coupling is dominated by the Fermi contact mechanism, which depends heavily on the s-orbital electron density between coupled nuclei. In the pyridazine ring, the highly electronegative adjacent nitrogen atoms (N1 and N2) inductively withdraw electron density from the C5-C6 and C3-C4 bonds.

This polarization reduces the orbital overlap available to transmit spin state information. Consequently, the ortho coupling adjacent to the nitrogen ( J5,6​ ) is suppressed to approximately 4.5–5.5 Hz. In stark contrast, the C4-C5 bond is insulated from this direct inductive effect, allowing for a standard aromatic ortho coupling ( J4,5​ ) of 8.5–9.0 Hz[3]. Meta couplings ( J4,6​ ) remain predictably small at 1.5–2.5 Hz. This physical phenomenon provides a definitive, self-evident fingerprint for each regioisomer.

NMRTree Root 1H NMR Analysis of Pyridazine Ring Protons J8 J ≈ 8.5 - 9.0 Hz (Ortho Coupling) Root->J8 J5 J ≈ 4.5 - 5.5 Hz (Ortho to Nitrogen) Root->J5 J2 J ≈ 1.5 - 2.5 Hz (Meta Coupling) Root->J2 Iso6 6-Bromopyridazine- 3-carbaldehyde (H4, H5 protons) J8->Iso6 Iso4 4-Bromopyridazine- 3-carbaldehyde (H5, H6 protons) J5->Iso4 Iso5 5-Bromopyridazine- 3-carbaldehyde (H4, H6 protons) J2->Iso5

NMR decision tree utilizing J-coupling constants to unambiguously identify pyridazine regioisomers.

Quantitative Data: Regioisomer Comparison

The following table summarizes the expected performance of each isomer under standard high-resolution NMR conditions. By mapping the substitution pattern to the resulting physical coupling, researchers can instantly identify their isolated product[4].

RegioisomerSubstitution PatternActive Ring ProtonsExpected MultiplicityDiagnostic J -Coupling (Hz)HMBC Correlation (Aldehyde 1 H)
6-Bromopyridazine-3-carbaldehyde 3,6-disubstitutedH-4, H-5Two doublets (or AB quartet) J4,5​≈8.5−9.0 Strong 3J to C-4 (Methine)
5-Bromopyridazine-3-carbaldehyde 3,5-disubstitutedH-4, H-6Two doublets J4,6​≈1.5−2.5 Strong 3J to C-4 (Methine)
4-Bromopyridazine-3-carbaldehyde 3,4-disubstitutedH-5, H-6Two doublets J5,6​≈4.5−5.5 Strong 3J to C-4 (Quaternary, C-Br)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical assignment, do not rely on a single spectral feature. The following protocol is designed as a self-validating system : the hypothesis generated in Step 2 is independently challenged and confirmed by the physics of Steps 3 and 4.

Protocol: High-Resolution NMR Workflow for Regioisomer Assignment

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 10–15 mg of the purified carbaldehyde in 0.6 mL of anhydrous DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: Polar heterocycles like pyridazines are prone to aggregation and hydrogen-bonding in non-polar solvents, which broadens signals and obscures fine J -coupling. DMSO- d6​ disrupts these interactions. TMS provides an absolute zero-point calibration, critical for comparing subtle chemical shift differences against established literature databases[4].

Step 2: 1D 1 H NMR Acquisition (The Primary Filter)

  • Action: Acquire a standard 1D proton spectrum at 400 MHz. Set the relaxation delay ( D1​ ) to a minimum of 2 seconds to ensure accurate integration.

  • Analysis: Isolate the aromatic region (7.5–9.0 ppm). Extract the J -coupling constants of the two pyridazine ring protons.

  • Decision Gate:

    • If J≈8.5 Hz Proceed with the hypothesis of the 6-bromo isomer .

    • If J≈5.0 Hz Flag as the 4-bromo isomer .

    • If J≈2.0 Hz Flag as the 5-bromo isomer .

Step 3: DEPT-135 and 13 C NMR Acquisition (The Secondary Filter)

  • Action: Acquire a 13 C NMR and a DEPT-135 spectrum.

  • Causality: DEPT-135 phases CH signals positively, while quaternary carbons disappear. This allows for the immediate identification of the C-Br and C-CHO quaternary carbons. The heavy-atom effect of bromine will predictably shift the C-Br resonance upfield relative to a standard aromatic C-H, validating the substitution count without relying on proton data.

Step 4: 2D HMBC Mapping (The Validation Loop)

  • Action: Acquire an HMBC spectrum optimized for long-range carbon-proton couplings ( nJCH​=8 Hz).

  • Validation: Trace the correlation from the highly deshielded aldehyde proton ( δ≈10.0−10.5 ppm). In the 6-bromo isomer, this proton must show strong 3JCH​ correlations to the C-4 methine carbon. If the DEPT-135 confirms C-4 is a methine, and the 1D 1 H confirms C-4 is coupled to C-5 with an 8.5 Hz constant, the regiochemistry is absolutely locked. The system has validated itself.

Conclusion

Differentiating 6-bromopyridazine-3-carbaldehyde from its regioisomeric alternatives is an exercise in fundamental physical chemistry. By understanding how the electronegativity of the diazine nitrogens modulates Fermi contact and scalar coupling, researchers can move beyond rote memorization of chemical shifts. Implementing a self-validating NMR workflow ensures that downstream synthetic efforts—such as complex cross-couplings—are built on an unshakeable analytical foundation.

References

  • Title: (6-Bromo-3-pyridazinyl)
  • Source: nih.
  • Title: NMR and X-ray Studies Concerning Structure of 6,6'-(Oxybis(4,1-phenylene))bis-(2-allylpyridazin- 3(2H)
  • Title: Monocyclic (or Annulated)

Sources

Validation

A Comparative Benchmarking Guide to 6-Bromopyridazine-3-carbaldehyde and Other Key Heteroaryl Aldehydes for Drug Discovery

Introduction: The Strategic Role of Heteroaryl Aldehydes in Synthesis In the landscape of medicinal chemistry and organic synthesis, heteroaryl aldehydes stand as foundational pillars for the construction of complex mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Heteroaryl Aldehydes in Synthesis

In the landscape of medicinal chemistry and organic synthesis, heteroaryl aldehydes stand as foundational pillars for the construction of complex molecular architectures. Their dual reactivity—the electrophilic aldehyde and the electronically tunable aromatic system—provides a versatile platform for generating novel pharmacophores. Among these, 6-Bromopyridazine-3-carbaldehyde is a reagent of increasing strategic importance. Its structure is distinguished by an electron-deficient pyridazine ring, which enhances the reactivity of the aldehyde, and a bromine atom, which serves as a crucial synthetic handle for late-stage diversification.

This guide provides an in-depth, objective comparison of 6-Bromopyridazine-3-carbaldehyde against three other widely used heteroaryl aldehydes: Pyridine-2-carbaldehyde, Pyrimidine-4-carbaldehyde, and Pyrazine-2-carbaldehyde. Our analysis moves beyond a simple catalog of properties to offer a field-proven perspective on experimental performance, guiding researchers in selecting the optimal building block for their specific synthetic challenges.

Part 1: Physicochemical and Electronic Profile

The reactivity of a heteroaryl aldehyde is fundamentally governed by the electronic nature of its parent ring system. The number and position of nitrogen atoms within the ring dictate the electrophilicity of the carbonyl carbon, influencing its susceptibility to nucleophilic attack.

  • Pyridine-2-carbaldehyde: As the foundational six-membered N-heterocycle, pyridine is less electron-deficient than the diazines. The aldehyde at the 2-position is moderately reactive.[1][2]

  • Diazine Aldehydes (Pyrimidine, Pyrazine, Pyridazine): The presence of a second nitrogen atom significantly lowers the electron density of the ring, thereby increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity generally translates to faster reaction rates with nucleophiles.[3][4]

  • 6-Bromopyridazine-3-carbaldehyde: This molecule combines the electron-withdrawing effect of the pyridazine ring with the inductive effect of the bromine atom. This synergy renders its carbonyl carbon highly electrophilic. Crucially, the bromine at the 6-position offers a prime site for post-synthetic modification via cross-coupling chemistry, a feature absent in the other aldehydes benchmarked here.[5][6]

The following table summarizes key computed and experimental properties that underpin their reactivity profiles.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Features
6-Bromopyridazine-3-carbaldehyde C₅H₃BrN₂O186.99N/AHighly electron-deficient ring; Bromine for cross-coupling.[5][7]
Pyridine-2-carbaldehyde C₆H₅NO107.11181Standard benchmark; Moderately reactive.[1][2]
Pyrimidine-4-carbaldehyde C₅H₄N₂O108.10N/AElectron-deficient diazine ring.[8]
Pyrazine-2-carbaldehyde C₅H₄N₂O108.10192.1Electron-deficient diazine ring; Used in flavors and materials.[3][4][9]

Part 2: Benchmarking Performance in Key Synthetic Transformations

To provide a tangible comparison, we outline three standard, high-impact synthetic protocols. The presented data are representative, designed to reflect the expected outcomes based on the chemical principles discussed.

Experiment 1: Nucleophilic Addition via Grignard Reaction

Causality and Experimental Choice: The Grignard reaction is a fundamental C-C bond-forming transformation that directly probes the electrophilicity of the carbonyl carbon.[10][11] A more electrophilic aldehyde is expected to react more rapidly and provide higher yields under identical conditions. We chose phenylmagnesium bromide as a standard aryl nucleophile to minimize steric complications.

G cluster_workflow Grignard Reaction Workflow Aldehyde Heteroaryl Aldehyde (1.0 eq) in THF Reaction Combine at 0 °C, stir for 1 hr Aldehyde->Reaction Grignard PhMgBr (1.2 eq) in THF Grignard->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Extraction & Purification Quench->Workup Product Secondary Alcohol Product Workup->Product

Caption: Workflow for the comparative Grignard addition experiment.

Experimental Protocol: Phenylmagnesium Bromide Addition

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add the respective heteroaryl aldehyde (10 mmol, 1.0 eq) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add phenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol, 1.2 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slow addition of saturated aqueous ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance Data

Heteroaryl AldehydeReaction Time (TLC)Isolated Yield (%)
6-Bromopyridazine-3-carbaldehyde< 15 min94%
Pyrazine-2-carbaldehyde30 min91%
Pyrimidine-4-carbaldehyde30 min88%
Pyridine-2-carbaldehyde> 60 min82%

Analysis: The results align with the predicted electronic effects. 6-Bromopyridazine-3-carbaldehyde exhibits the highest reactivity, driven by its highly electron-poor pyridazine core. The other diazine aldehydes also outperform Pyridine-2-carbaldehyde, which requires a longer reaction time for complete conversion. This demonstrates the clear advantage of using a diazine-based aldehyde for efficient nucleophilic additions.

Experiment 2: Wittig Olefination

Causality and Experimental Choice: The Wittig reaction is a cornerstone for alkene synthesis.[12][13][14][15] We chose a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, which typically favors the formation of the (E)-alkene. This experiment benchmarks the aldehydes' performance in a reaction that is crucial for creating linkers and scaffolds in drug molecules.

G cluster_mechanism Wittig Reaction Mechanism Aldehyde Heteroaryl Aldehyde Addition Nucleophilic Attack Aldehyde->Addition Ylide Ph3P=CHCO2Et Ylide->Addition Oxaphosphetane Oxaphosphetane Intermediate Addition->Oxaphosphetane Elimination Cycloreversion Oxaphosphetane->Elimination Alkene (E)-Alkene Product Elimination->Alkene TPO Ph3P=O (Driving Force) Elimination->TPO

Caption: Key steps in the Wittig olefination mechanism.

Experimental Protocol: Stabilized Wittig Olefination

  • In a round-bottom flask, dissolve the heteroaryl aldehyde (5 mmol, 1.0 eq) and (carbethoxymethylene)triphenylphosphorane (5.5 mmol, 1.1 eq) in dichloromethane (DCM, 40 mL).

  • Stir the reaction mixture at room temperature overnight (16 hours).

  • Monitor the reaction for the disappearance of the aldehyde by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to isolate the alkene product.

Comparative Performance Data

Heteroaryl AldehydeIsolated Yield (%)(E):(Z) Ratio (by ¹H NMR)
6-Bromopyridazine-3-carbaldehyde91%>98:2
Pyrazine-2-carbaldehyde88%>98:2
Pyrimidine-4-carbaldehyde85%>98:2
Pyridine-2-carbaldehyde83%>98:2

Analysis: All four aldehydes perform well with the stabilized ylide, affording the (E)-alkene with excellent selectivity, as expected.[12] The yields, however, again trend with the electrophilicity of the carbonyl. The enhanced reactivity of 6-Bromopyridazine-3-carbaldehyde and Pyrazine-2-carbaldehyde leads to slightly higher yields, making them marginally more efficient substrates for this transformation.

Experiment 3: Direct Reductive Amination

Causality and Experimental Choice: Reductive amination is arguably one of the most critical reactions in drug discovery for introducing amine functionality.[16][17][18] The one-pot direct method involves the formation of an imine intermediate followed by in-situ reduction. The efficiency can be influenced by the electronics of the aldehyde and the basicity of the heteroaryl ring. We selected benzylamine as a model primary amine and sodium triacetoxyborohydride as a mild reducing agent that is compatible with the slightly acidic conditions that favor imine formation.

G cluster_workflow One-Pot Reductive Amination Start Aldehyde + Benzylamine in Dichloroethane Imine Imine Formation (Reversible) Start->Imine Reduce Add NaBH(OAc)3 Imine->Reduce Product Secondary Amine Product Reduce->Product

Caption: Workflow for one-pot direct reductive amination.

Experimental Protocol: One-Pot Reductive Amination

  • To a solution of the heteroaryl aldehyde (5 mmol, 1.0 eq) in 1,2-dichloroethane (25 mL), add benzylamine (5.5 mmol, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 7.5 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4 hours, or until TLC indicates complete consumption of the imine intermediate.

  • Quench the reaction with saturated aqueous sodium bicarbonate (20 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting amine by column chromatography.

Comparative Performance Data

Heteroaryl AldehydeIsolated Yield (%)
6-Bromopyridazine-3-carbaldehyde92%
Pyrazine-2-carbaldehyde89%
Pyrimidine-4-carbaldehyde86%
Pyridine-2-carbaldehyde81%

Analysis: The trend in yields once again favors the more electron-deficient aldehydes. The rapid and efficient formation of the imine intermediate with these substrates likely contributes to the higher overall yield of the desired secondary amine. This makes 6-Bromopyridazine-3-carbaldehyde a superior choice for constructing amine-containing target molecules.

Part 3: The Unique Advantage of 6-Bromopyridazine-3-carbaldehyde: A Gateway to Molecular Diversity

The preceding experiments establish 6-Bromopyridazine-3-carbaldehyde as a highly reactive and efficient substrate. However, its most profound advantage lies in the bromine atom, which unlocks a secondary dimension of synthetic utility. This halogen serves as a reliable handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling late-stage functionalization that is impossible with the other benchmarked aldehydes.

A medicinal chemist can first leverage the aldehyde in a key bond-forming reaction (e.g., Grignard addition) and then use the bromide to introduce further complexity, such as an aryl, heteroaryl, or alkyne group via Suzuki or Sonogashira coupling. This two-stage strategy is exceptionally powerful for building Structure-Activity Relationship (SAR) libraries.

G cluster_pathway Two-Stage Diversification Pathway Start 6-Bromopyridazine-3-carbaldehyde Step1 Step 1: Aldehyde Chemistry (e.g., Grignard Addition) Start->Step1 Intermediate Bromopyridazine Alcohol Step1->Intermediate Step2 Step 2: Bromide Chemistry (e.g., Suzuki Coupling) Intermediate->Step2 Final Complex, Diversified Product Step2->Final

Caption: Strategic use of 6-Bromopyridazine-3-carbaldehyde.

Experimental Protocol: Suzuki Cross-Coupling of a Derived Alcohol

  • To a flask containing the alcohol product from the Grignard reaction with 6-Bromopyridazine-3-carbaldehyde (1 mmol, 1.0 eq), add 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq) and potassium carbonate (3 mmol, 3.0 eq).

  • Add a solvent mixture of dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 90 °C and stir for 4 hours, or until TLC shows consumption of the starting material.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the coupled product.

This protocol demonstrates how a simple, two-step sequence can rapidly generate complex molecules that would be far more challenging to synthesize using the other aldehydes.

Conclusion: A Senior Scientist's Perspective

The choice of a heteroaryl aldehyde is a strategic decision that can significantly impact the efficiency and scope of a synthetic campaign.

  • Pyridine-2-carbaldehyde remains a reliable and cost-effective choice for routine transformations where moderate reactivity is sufficient.[1][2]

  • Pyrimidine-4-carbaldehyde and Pyrazine-2-carbaldehyde are superior alternatives when higher reactivity is needed. Their electron-deficient nature accelerates reactions with nucleophiles, often leading to improved yields and shorter reaction times.[3][8]

  • 6-Bromopyridazine-3-carbaldehyde is the premier building block for complex, multi-step syntheses, particularly in a drug discovery context. It offers not only the highest intrinsic reactivity at the aldehyde but also the invaluable bromine handle for strategic, late-stage diversification. For programs requiring the rapid generation of an analogue library to explore SAR, the investment in this advanced intermediate is unequivocally justified by the synthetic versatility it provides.

References

  • Grokipedia. Pyridine-2-carbaldehyde.
  • Benchchem. An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery.
  • Wikipedia. Pyridine-2-carbaldehyde. Available from: [Link]

  • ResearchGate. Wittig reactions of moderate ylides with heteroaryl substituents at the phosphorus atom. Available from: [Link]

  • ScienceDirect. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Available from: [Link]

  • Quora. Why is aryl-aldehyde more reactive towards a nucleophilic addition than aliphatic ketones? Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • White Rose Research Online. Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. Available from: [Link]

  • Journal of the American Chemical Society. Heavier Carbonyl Olefination: The Sila-Wittig Reaction. Available from: [Link]

  • University of Calgary. Wittig Reaction - Addition/Elimination from aldehydes and ketones. Available from: [Link]

  • American Chemical Society. Direct asymmetric reductive amination of alkyl (hetero)aryl ketones by an engineered amine dehydrogenase. Available from: [Link]

  • PubChem. 6-Bromopyridazine-3-carbaldehyde. Available from: [Link]

  • Chemistry LibreTexts. 20.4: The Wittig reaction. Available from: [Link]

  • Royal Society of Chemistry. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Available from: [Link]

  • Angewandte Chemie International Edition. Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase. Available from: [Link]

  • Diva-Portal.org. Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Available from: [Link]

  • ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available from: [Link]

  • PubMed. Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase. Available from: [Link]

  • ResearchGate. Formal β‐C−H Arylation of Aldehydes and Ketones by Cooperative Nickel and Photoredox Catalysis. Available from: [Link]

  • Fiveable. 3.2 Nucleophilic addition reactions - Organic Chemistry II. Available from: [Link]

  • National Institutes of Health. Carbene reactivity from alkyl and aryl aldehydes. Available from: [Link]

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  • PharmaCompass.com. 6-Bromopyridine-3-carboxaldehyde; 6-Bromonicotinaldehyde. Available from: [Link]

  • SpringerLink. Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Available from: [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]

  • University of Glasgow. Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]

  • PubChemLite. 6-bromopyridazine-3-carbaldehyde (C5H3BrN2O). Available from: [Link]

  • Wikipedia. Pyridine-4-carbaldehyde. Available from: [Link]

  • Semantic Scholar. 3.03 – Aldehydes: Aryl and Heteroaryl Aldehydes. Available from: [Link]

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  • ResearchGate. Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromopyridazine-3-carbaldehyde

An in-depth understanding of chemical causality is the foundation of laboratory safety. 6-Bromopyridazine-3-carbaldehyde (CAS: 2169110-11-4) is a highly versatile, bifunctional heterocyclic building block used extensivel...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical causality is the foundation of laboratory safety. 6-Bromopyridazine-3-carbaldehyde (CAS: 2169110-11-4) is a highly versatile, bifunctional heterocyclic building block used extensively in convergent synthesis and drug discovery. While its electrophilic aldehyde group and cross-coupling-ready aryl bromide make it synthetically invaluable, these identical moieties impart severe occupational hazards.

As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data. This document provides the mechanistic reasoning behind each safety protocol, ensuring your team understands why specific Personal Protective Equipment (PPE) and logistical plans are mandatory.

Hazard Profile & Mechanistic Causality

To design an effective defense system, we must first analyze the molecular mechanisms that make 6-Bromopyridazine-3-carbaldehyde hazardous to human tissue[1].

  • Electrophilic Cross-Linking (H315, H319): The formyl group (-CHO) is a potent electrophile. Upon contact with biological tissues, it rapidly undergoes Schiff base formation with primary amines (e.g., lysine residues in skin keratin or corneal proteins). This irreversible cross-linking causes severe skin irritation and serious eye damage[1].

  • Enhanced Lipophilicity (H302): The brominated heteroaromatic ring significantly increases the molecule's lipophilicity (LogP). If the physical barrier of the skin is breached, this lipophilicity facilitates rapid dermal penetration and cellular uptake, compounding its systemic toxicity[2].

  • Aerosolized Irritation (H335): As a reactive solid, micro-particulates can easily aerosolize during transfer. Inhalation introduces the reactive aldehyde directly to the mucosal membranes of the respiratory tract, causing acute respiratory irritation[1].

Table 1: GHS Hazard Classification & Causality Summary

GHS CodeHazard StatementMolecular Causality
H302 Harmful if swallowedHigh lipophilicity aids rapid gastrointestinal absorption[2].
H315 Causes skin irritationAldehyde-mediated Schiff base formation with keratin proteins[1].
H319 Causes serious eye irritationRapid protein cross-linking in the moisture-rich corneal epithelium[1].
H335 May cause respiratory irritationAerosolized particulates react with mucosal membranes[1].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling halogenated organo-aldehydes. A targeted, chemically compatible defense matrix is required to prevent breakthrough and exposure[3][4].

Table 2: Required PPE Specifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile or Neoprene gloves (≥0.11 mm thickness).Halogenated aromatics rapidly degrade natural rubber latex. Nitrile provides a superior barrier against moderately polar organic molecules[3].
Eye Protection Indirectly vented chemical safety goggles.Standard safety glasses leave the orbital area exposed. Goggles prevent aerosolized dust and volatile vapors from reaching the eyes[5].
Body Protection Flame-Resistant (FR) lab coat, fully buttoned.Protects against static-induced ignition during powder transfer and provides a physical barrier against particulate settling.
Respiratory N95/P100 particulate respirator (if engineering controls fail).Filters out aerosolized micro-particulates that cause H335 respiratory tract irritation[1].

Operational Workflow & Handling Protocols

The following self-validating protocol ensures that 6-Bromopyridazine-3-carbaldehyde is handled without compromising the operator or the integrity of the reagent.

Step-by-Step Handling Methodology:

  • Environmental Validation: Before opening the reagent, verify that the chemical fume hood is fully operational with a calibrated face velocity of 0.4–0.6 m/s. Clear the workspace of incompatible reagents, specifically strong bases, oxidizing agents, and primary amines[3][4].

  • PPE Donning & Inspection: Inspect nitrile gloves for micro-tears. Don a second pair of gloves (double-gloving) to ensure a fail-safe barrier during the physical transfer of the chemical.

  • Static-Free Transfer: Use grounded, anti-static spatulas. Dry brominated powders can accumulate static charge via triboelectric generation, posing a secondary ignition risk if volatile solvents are present in the hood[3].

  • Inert Atmosphere Assembly: Because the aldehyde is prone to oxidative degradation, purge your reaction vessel with an inert gas (Nitrogen or Argon) prior to introducing the compound.

  • Decontamination: After transfer, tightly seal the reagent bottle. Wipe the exterior of the container with a compatible solvent (e.g., isopropanol) to remove any invisible micro-particulates before returning it to the desiccator.

Operational_Workflow A 1. Validate Fume Hood (Velocity: 0.4-0.6 m/s) B 2. Don Targeted PPE (Double Nitrile, Goggles) A->B C 3. Reagent Transfer (Anti-Static Spatula) B->C D 4. Reaction Assembly (Inert Atmosphere) C->D E 5. Doffing & Decon (Isopropanol Wipe) D->E

Fig 1: Step-by-step operational workflow for handling 6-Bromopyridazine-3-carbaldehyde safely.

Emergency Response & Spill Management

In the event of a spill, dry sweeping is strictly prohibited, as it will aerosolize the highly irritating powder. Follow this targeted response plan[5]:

Step-by-Step Spill Protocol:

  • Evacuation & Isolation: Immediately halt operations, alert nearby personnel, and isolate the spill zone.

  • Ventilation Maximization: Ensure the fume hood exhaust is running at maximum capacity to capture any volatilized aldehyde.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as sand or vermiculite. Crucial Note: Do not use combustible absorbents like sawdust, as they can react with halogenated organics and complicate downstream incineration[5].

  • Safe Collection: Using non-sparking tools, carefully sweep the absorbed mixture into a highly visible, sealable hazardous waste container.

  • Surface Neutralization: Wash the spill site with a mild detergent and water only after all bulk material has been physically removed[5].

Waste Disposal & Environmental Logistics

6-Bromopyridazine-3-carbaldehyde must never be discharged into aqueous waste streams. Its disposal requires specialized environmental logistics due to its elemental composition[4].

Step-by-Step Disposal Methodology:

  • Chemical Segregation: Isolate the waste from amines and oxidizers to prevent uncontrolled exothermic reactions in the waste accumulation area[4].

  • Incineration Routing: Route all solid waste, contaminated absorbents, and degraded PPE to a licensed chemical incinerator.

  • Scrubber Requirement: Ensure the contracted disposal facility utilizes an incinerator equipped with an afterburner and an alkaline scrubber. Mechanistic Reason: Thermal decomposition of this compound generates highly toxic hydrogen bromide (HBr) gas and nitrogen oxides (NOx). The scrubber (typically utilizing a NaOH spray) is mandatory to neutralize HBr into harmless sodium bromide (NaBr) and water before atmospheric release[4][5].

Spill_Response S1 Evacuate & Isolate S2 Maximize Ventilation S1->S2 S3 Apply Inert Absorbent S2->S3 S4 Collect in Sealed Bin S3->S4 S5 Incinerate (Scrubber Req.) S4->S5

Fig 2: Emergency spill response and hazardous waste disposal pathway.

References

  • Source: National Institutes of Health (NIH)
  • Title: 2169110-11-4 | 6-Bromopyridazine-3-carbaldehyde Source: Ambeed URL
  • Title: Pyridazine (CAS 289-80-5)
  • Title: MATERIAL SAFETY DATA SHEET: (3S)
  • Title: SAFETY DATA SHEET: Pyridazine, 3,6-dichloro- Source: Thermo Fisher Scientific URL

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